CCT020312
Descripción
Propiedades
IUPAC Name |
6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30Br2N4O2/c1-3-36(4-2)17-16-28(38)37-27(20-10-12-22(32)13-11-20)19-26(35-37)30-29(21-8-6-5-7-9-21)24-18-23(33)14-15-25(24)34-31(30)39/h5-15,18,27H,3-4,16-17,19H2,1-2H3,(H,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXDKXMGESZLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30Br2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CCT020312: A Deep Dive into its Mechanism of Action in Endoplasmic Reticulum Stress
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Endoplasmic Reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. This triggers a complex signaling network termed the Unfolded Protein Response (UPR) to restore homeostasis or, if the stress is prolonged, induce apoptosis. A key mediator of the UPR is the Protein Kinase R-like ER Kinase (PERK). CCT020312 has emerged as a selective activator of the PERK signaling pathway, demonstrating significant potential in cancer therapy by modulating cellular responses to ER stress. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role in ER stress, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response
The Endoplasmic Reticulum (ER) is a vital cellular organelle tasked with the synthesis, folding, and modification of secretory and transmembrane proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to the accumulation of unfolded or misfolded proteins in its lumen—a state referred to as ER stress.[1] To cope with this, cells activate a sophisticated signaling network known as the Unfolded Protein Response (UPR).[2] The UPR is orchestrated by three ER-resident transmembrane sensor proteins: Inositol-Requiring Enzyme 1 (IRE1), Activating Transcription Factor 6 (ATF6), and Protein Kinase R-like ER Kinase (PERK).[3][2] Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone protein, BiP (Binding immunoglobulin protein), also known as GRP78.[2] Upon the accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades aimed at restoring ER homeostasis.[4] If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.[2][5]
This compound: A Selective Activator of the PERK Pathway
This compound is a small molecule compound that has been identified as a selective activator of the PERK branch of the UPR.[6][7][8] Unlike global ER stress inducers like thapsigargin (B1683126) or tunicamycin, this compound does not appear to trigger a full-blown UPR, but rather selectively enhances the signaling output of the PERK pathway.[9] This selectivity makes it a valuable tool for studying the specific roles of PERK signaling and a potential therapeutic agent that can leverage this pathway for desired cellular outcomes, such as inducing apoptosis in cancer cells.
The PERK Signaling Cascade
The activation of PERK is initiated by its dimerization and autophosphorylation.[10] Activated PERK then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[10][11] This phosphorylation event leads to a global attenuation of protein synthesis, thereby reducing the influx of new proteins into the already stressed ER.[11] Paradoxically, the phosphorylation of eIF2α selectively enhances the translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[10]
ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, importantly, the pro-apoptotic factor CHOP (C/EBP homologous protein).[6][10] Under prolonged ER stress, the sustained activation of the PERK-eIF2α-ATF4 axis leads to the induction of CHOP, which in turn promotes apoptosis.[6][12]
Mechanism of Action of this compound in Cancer
This compound has demonstrated potent anti-cancer activity in various preclinical models, including triple-negative breast cancer, prostate cancer, and colorectal cancer.[6][8][13] Its mechanism of action is primarily attributed to the robust activation of the PERK/eIF2α/ATF4/CHOP signaling pathway, leading to several key cellular outcomes:
-
Induction of G1 Phase Cell Cycle Arrest: this compound treatment leads to a halt in the cell cycle at the G1 phase.[6][7] This is associated with a decrease in the protein levels of key cell cycle regulators such as CDK4, CDK6, and Cyclin D1.[6][14]
-
Induction of Apoptosis: By upregulating the pro-apoptotic transcription factor CHOP, this compound triggers programmed cell death in cancer cells.[6][8] This is further evidenced by the increased levels of cleaved Caspase-3 and cleaved PARP, and an altered Bax/Bcl-2 ratio.[8][14]
-
Induction of Autophagy: this compound has also been shown to induce autophagy, a cellular process of self-digestion, as indicated by increased levels of LC3-II and Beclin-1.[8]
-
Inhibition of the AKT/mTOR Pathway: In some cancer models, this compound has been observed to inhibit the pro-survival AKT/mTOR signaling pathway.[6][14]
-
Chemosensitization: this compound can enhance the efficacy of other chemotherapeutic agents. For instance, it has been shown to augment the growth-inhibitory effects of paclitaxel (B517696) in cancer cells.[7][13]
The multifaceted effects of this compound on cancer cells are visually summarized in the signaling pathway diagram below.
Caption: this compound signaling pathway in ER stress.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| HT29 | pRB phosphorylation | 1.8 - 6.1 µM | Concentration-dependent loss of P-S608-pRB signal | [7][15] |
| HT29 | Cell Cycle Analysis | 10 µM | Increased number of cells in G1 phase | [7] |
| U2OS | Growth Inhibition | 2.5 µM | Augmentation of paclitaxel-induced growth inhibition | [7] |
| MDA-MB-453, CAL-148 | Western Blot | 8-10 µM (24h) | Increased p-eIF2α, ATF4, and CHOP | [6] |
| C4-2, LNCaP | Western Blot | Not specified | Increased cleaved-Caspase3, cleaved-PARP, Bax, LC3II/I | [8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Effect | Reference |
| MDA-MB-453 xenograft mice | Triple-Negative Breast Cancer | 24 mg/kg | Inhibited tumor growth | [6] |
| C4-2 xenograft mouse model | Prostate Cancer | Not specified | Suppressed tumor growth | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Blot Analysis of ER Stress Markers
This protocol is for the detection of key proteins in the PERK pathway following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Western Blot experimental workflow.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound
-
PBS
-
Ethanol (B145695) (70%)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest by trypsinization.
-
Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and stain with PI solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Conclusion
This compound is a potent and selective activator of the PERK pathway of the Unfolded Protein Response. Its ability to induce G1 cell cycle arrest, apoptosis, and autophagy, particularly in cancer cells, highlights its therapeutic potential. The detailed mechanism, involving the activation of the PERK/eIF2α/ATF4/CHOP signaling axis, provides a solid foundation for its further development as an anti-cancer agent. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of ER stress and oncology. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. cusabio.com [cusabio.com]
- 2. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase R-like ER kinase and its role in endoplasmic reticulum stress-decided cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein kinase RNA- like endoplasmic reticulum kinase (PERK) signaling pathway plays a major role in reactive oxygen species (ROS)- mediated endoplasmic reticulum stress- induced apoptosis in diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
CCT020312: A Selective PERK Activator for Research and Drug Development
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of CCT020312, a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). It is intended for researchers, scientists, and drug development professionals interested in the unfolded protein response (UPR) and its therapeutic modulation. This guide details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes relevant biological pathways and workflows.
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Various physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this stress, cells activate a complex signaling network called the unfolded protein response (UPR). The UPR aims to restore ER function by attenuating global protein synthesis, upregulating the expression of chaperone proteins, and enhancing ER-associated degradation. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.
The PERK branch is one of the three major signaling arms of the UPR. Upon activation by ER stress, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein translation, thereby reducing the protein load on the ER. Paradoxically, this event also promotes the selective translation of certain mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4), a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis through the induction of C/EBP homologous protein (CHOP).
Given the central role of the PERK pathway in cellular homeostasis and disease, small molecule modulators of this pathway are of significant interest. This compound has been identified as a selective activator of PERK signaling.[1] This guide explores the experimental evidence supporting the activity of this compound and provides practical information for its use in research and development.
Mechanism of Action
This compound selectively activates the PERK signaling pathway, leading to the phosphorylation of eIF2α.[1][2] This selective activation is noteworthy as this compound does not appear to induce the other two branches of the UPR, mediated by IRE1 and ATF6.[3] The downstream consequences of PERK activation by this compound include:
-
Inhibition of global protein translation: Phosphorylation of eIF2α by PERK leads to a general decrease in protein synthesis.
-
Induction of G1 cell cycle arrest: A key effect of this compound is the inhibition of cell cycle progression at the G1/S checkpoint.[2][4] This is mediated by a reduction in the levels of G1/S cyclins (D1, D2, E, and A) and the cyclin-dependent kinase CDK2, along with an increase in the CDK inhibitor p27KIP1.[4][5]
-
Induction of apoptosis: In several cancer cell lines, this compound has been shown to induce apoptosis, evidenced by increased levels of cleaved PARP and Bax, and decreased levels of the anti-apoptotic protein Bcl-2.[5][6]
-
Induction of autophagy: this compound has also been reported to induce autophagy, as indicated by increased levels of LC3-II and Beclin-1.[7]
The selective activation of the PERK pathway by this compound makes it a valuable tool for studying the specific roles of this signaling cascade in various cellular processes and disease models.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound in various cell lines and in vivo models.
| Parameter | Cell Line | Value | Reference |
| EC50 for PERK activation | - | 5.1 µM | [8] |
| Half-maximal reduction of pRB phosphorylation | HT29 | 4.2 µM | [3] |
| HCT116 | 5.7 µM | [3] | |
| Linear response range for pRB phosphorylation inhibition | HT29 | 1.8 - 6.1 µM | [2][3] |
Table 1: In Vitro Activity of this compound
| Cell Line | Concentration | Duration | Effect | Reference |
| HT29 | 10 µM | 16 and 24 hours | Increased number of cells in G1 phase | [2] |
| HT29 | 10 µM | 24 hours | Reduced levels of cyclins D1, D2, E, and A, and CDK2; increased p27KIP1 | [4][5] |
| MDA-MB-453, CAL-148 | Various | - | Dose-dependent inhibition of cell viability and proliferation | [6] |
| C4-2, LNCaP | Various | - | Inhibition of cell viability, induction of G1 arrest, apoptosis, and autophagy | [7][9] |
| U-2 OS | 2.5 µM | - | Augmentation of paclitaxel-induced growth inhibition | [2] |
Table 2: Cellular Effects of this compound in Cancer Cell Lines
| Animal Model | Dosage | Administration | Duration | Effect | Reference |
| MDA-MB-453 xenograft mice | 24 mg/kg | - | 21 days | Inhibition of tumor growth | [6] |
| C4-2 xenograft mouse model | - | - | - | Suppression of tumor growth | [7][9] |
Table 3: In Vivo Efficacy of this compound
Signaling Pathways and Experimental Workflows
PERK Signaling Pathway
The following diagram illustrates the PERK branch of the unfolded protein response and the downstream effects of its activation by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
CCT020312: A Selective Modulator of the Integrated Stress Response Through the p-eIF2α/ATF4/CHOP Axis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CCT020312 is a small molecule compound identified as a selective activator of the Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK) pathway, a critical branch of the Unfolded Protein Response (UPR).[1] Activation of PERK by this compound leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which in turn upregulates Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP).[1][2] This signaling cascade has significant implications in various pathological conditions, including cancer and neurodegenerative diseases, making this compound a valuable tool for research and a potential starting point for therapeutic development. This document provides a comprehensive overview of the downstream effects of this compound on the p-eIF2α/ATF4/CHOP pathway, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction to the PERK/p-eIF2α/ATF4/CHOP Pathway
The endoplasmic reticulum (ER) is a central organelle responsible for protein folding and modification. Various cellular stressors, such as hypoxia, nutrient deprivation, and viral infections, can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[3][4] To cope with this, cells activate the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER function.[3] The UPR is mediated by three main sensor proteins: PERK, inositol-requiring enzyme 1 (IRE1), and activating transcription factor 6 (ATF6).[5]
The PERK branch of the UPR is a crucial component of the integrated stress response.[3] Upon activation by ER stress, PERK autophosphorylates and then phosphorylates eIF2α at its serine 51 residue.[6] This phosphorylation event has a dual effect on protein synthesis: it globally attenuates translation to reduce the protein load on the ER, while paradoxically promoting the selective translation of a subset of mRNAs, most notably that of ATF4.[3][4] ATF4 is a transcription factor that drives the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis.[7] One of the key pro-apoptotic targets of ATF4 is CHOP (also known as GADD153).[3][8] Under prolonged or severe ER stress, the sustained activation of the PERK/p-eIF2α/ATF4/CHOP pathway can shift the cellular response from adaptation to apoptosis.[3][4]
This compound as a Selective PERK Activator
This compound has been characterized as a selective activator of the PERK/eIF2α signaling pathway.[1][9] Studies have shown that treatment of various cancer cell lines with this compound leads to a dose- and time-dependent increase in the phosphorylation of PERK and eIF2α, as well as the subsequent accumulation of ATF4 and CHOP proteins.[1][10] This selective activation makes this compound a valuable chemical probe to investigate the physiological and pathological roles of the PERK pathway.
Quantitative Data on this compound-Mediated Pathway Activation
The following tables summarize the quantitative effects of this compound on the p-eIF2α/ATF4/CHOP pathway in different cancer cell lines, as determined by Western blot analysis.
Table 1: Dose-Dependent Effect of this compound on Protein Levels in Triple-Negative Breast Cancer (TNBC) Cells (24-hour treatment) [1]
| Cell Line | This compound Concentration (µM) | p-PERK Level (relative to control) | p-eIF2α Level (relative to control) | ATF4 Level (relative to control) | CHOP Level (relative to control) |
| MDA-MB-453 | 0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 2 | Increased | Increased | Increased | Increased | |
| 4 | Increased | Increased | Increased | Increased | |
| 8 | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased | |
| CAL-148 | 0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 2.5 | Increased | Increased | Increased | Increased | |
| 5 | Increased | Increased | Increased | Increased | |
| 10 | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased |
Table 2: Time-Dependent Effect of this compound on Protein Levels in TNBC Cells [1]
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | p-PERK Level (relative to 0h) | p-eIF2α Level (relative to 0h) | ATF4 Level (relative to 0h) | CHOP Level (relative to 0h) |
| MDA-MB-453 | 8 | 0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 6 | Increased | Increased | Increased | Increased | ||
| 12 | Increased | Increased | Increased | Increased | ||
| 24 | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased | ||
| CAL-148 | 10 | 0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 6 | Increased | Increased | Increased | Increased | ||
| 12 | Increased | Increased | Increased | Increased | ||
| 24 | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: MDA-MB-453 and CAL-148 triple-negative breast cancer cells.[1]
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution.[9] The stock solution is then diluted in culture medium to the desired final concentrations for treatment.
Western Blotting for Pathway Analysis
This protocol outlines the key steps for assessing the protein levels of p-PERK, p-eIF2α, ATF4, and CHOP following this compound treatment.[1][11][12]
-
Cell Lysis:
-
After treatment with this compound for the indicated times and concentrations, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed in RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[1]
-
The cell lysates are collected by scraping and then centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[13]
-
The supernatant containing the total protein is collected.
-
-
Protein Quantification:
-
The protein concentration of each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[13]
-
-
Sample Preparation and Gel Electrophoresis:
-
Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5-10 minutes to denature the proteins.[13]
-
The denatured protein samples are loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE).[11]
-
The proteins are separated by size via gel electrophoresis.
-
-
Protein Transfer:
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]
-
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[1]
-
The membrane is incubated with primary antibodies specific for p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1][10]
-
The membrane is washed with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection and Analysis:
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software. The levels of the target proteins are normalized to the loading control.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
Conclusion
This compound is a potent and selective activator of the PERK/p-eIF2α/ATF4/CHOP signaling pathway. Its ability to induce this key branch of the UPR provides a valuable tool for dissecting the complex roles of ER stress in health and disease. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of modulating this pathway in various contexts, particularly in oncology. Further investigation into the downstream effects and potential off-target activities of this compound will be crucial for its future applications.
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Activation of PERK/eIF2α/ATF4/CHOP branch of endoplasmic reticulum stress response and cooperation between HIF-1α and ATF4 promotes Daprodustat-induced vascular calcification [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The eIF2α/ATF4 pathway is essential for stress-induced autophagy gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nacalai.com [nacalai.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
CCT020312: A Deep Dive into its Role in Translational Control
A Technical Guide for Researchers and Drug Development Professionals
Abstract
CCT020312 is a potent and selective small molecule activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a critical component of the integrated stress response (ISR). Its ability to modulate translation initiation provides a valuable tool for investigating cellular stress responses and holds therapeutic potential, particularly in oncology. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in translational control. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved to serve as a comprehensive resource for the scientific community.
Introduction: The Landscape of Translational Control
Translational control is a fundamental cellular process that allows for rapid adaptation to various physiological and pathological stimuli. A key regulatory hub in this process is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylation of eIF2α at Serine 51 converts it from a substrate to a competitive inhibitor of its guanine (B1146940) nucleotide exchange factor, eIF2B. This leads to a global reduction in cap-dependent translation, thereby conserving resources and initiating a stress response program.[1]
Four known eIF2α kinases, each responding to different stress signals, converge on this pathway: PERK (activated by endoplasmic reticulum stress), GCN2 (activated by amino acid deprivation), PKR (activated by double-stranded RNA), and HRI (activated by heme deficiency). This compound has emerged as a selective activator of PERK, offering a specific means to probe the consequences of this branch of the ISR.[1][2]
This compound: Mechanism of Action
This compound selectively activates PERK, initiating a signaling cascade that profoundly impacts translational control. Unlike global ER stress inducers like thapsigargin, this compound does not trigger a full unfolded protein response (UPR); its action is specific to the PERK branch.[1][3] This selectivity makes it an invaluable tool for dissecting the PERK-specific cellular responses.
The PERK-eIF2α Signaling Axis
Upon activation by this compound, PERK autophosphorylates and then phosphorylates eIF2α on Serine 51.[1][4] This event is the cornerstone of this compound's effect on translation. The subsequent reduction in ternary complex (eIF2-GTP-tRNAiMet) availability leads to a global attenuation of protein synthesis.[1] However, this translational reprogramming is not absolute. A subset of mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, such as Activating Transcription Factor 4 (ATF4), are preferentially translated under these conditions.[5]
ATF4, in turn, is a transcription factor that upregulates the expression of genes involved in stress adaptation, amino acid metabolism, and apoptosis, including C/EBP homologous protein (CHOP).[5][6] The activation of the PERK/eIF2α/ATF4/CHOP pathway is a hallmark of this compound activity.[5][7]
Impact on Downstream Effectors
The global reduction in protein synthesis initiated by this compound has significant downstream consequences, particularly on proteins with short half-lives, such as cyclins. A rapid decrease in the levels of cyclin D1, D2, D3, E, and A, as well as the catalytic subunit CDK2, has been observed following treatment with this compound.[5][8][9] This leads to the accumulation of underphosphorylated retinoblastoma protein (pRB) and an increase in the CDK inhibitor p27KIP1, ultimately causing cell cycle arrest in the G1 phase.[5][8][9]
Furthermore, this compound has been shown to inactivate the AKT/mTOR signaling pathway, a key regulator of cell growth and proliferation.[5] The interplay between the PERK pathway activation and AKT/mTOR inhibition contributes to the potent anti-proliferative and pro-apoptotic effects of this compound.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various studies.
| Parameter | Cell Line | Value | Reference |
| EC50 (PERK activation) | - | 5.1 µM | [4][10][11] |
| EC50 (pRB dephosphorylation) | HT29 | 4.2 µM | [1] |
| HCT116 | 5.7 µM | [1] | |
| GI50 (Growth Inhibition) | HT29 | 2.1 - 3.1 µM | [4] |
Table 1: In Vitro Efficacy of this compound.
| Cell Line | Concentration | Duration | Effect | Reference |
| HT29, MCF7 | 10 µM | - | Increased eIF2α Ser51 phosphorylation | [1][4] |
| HT29 | 1.8 - 6.1 µM | 24 hours | Linear loss of P-S608-pRB signal | [1][8] |
| HT29 | 10 µM | 24 hours | Reduced cyclins D1, D2, E, A, and CDK2; Increased p27KIP1 | [8][9] |
| MDA-MB-453, CAL-148 | 8-10 µM | 24 hours | Increased p-PERK, p-eIF2α, ATF4, CHOP | [5][6] |
| MDA-MB-453, CAL-148 | - | - | Decreased p-AKT, p-mTOR | [5] |
Table 2: Cellular Effects of this compound at Various Concentrations.
| Animal Model | Dosage | Treatment Schedule | Outcome | Reference |
| MDA-MB-453 Xenograft Mice | 24 mg/kg | - | Suppressed tumor growth; Increased p-eIF2α, ATF4, CHOP; Decreased CDK4, CDK6, p-AKT, p-mTOR | [5] |
| P301S Tau Transgenic Mice | 2 mg/kg | Daily for 6 weeks | Improved performance in Morris water maze | [8][12] |
Table 3: In Vivo Efficacy of this compound.
Signaling Pathways and Experimental Workflows
This compound-Induced Signaling Pathway
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling | PLOS One [journals.plos.org]
- 10. selleckchem.com [selleckchem.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Unveiling CCT020312: A Technical Guide to a Selective PERK Activator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CCT020312 is a novel small molecule identified through a mechanism-based screen for activators of the G1/S cell cycle checkpoint.[1][2] It functions as a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key component of the unfolded protein response (UPR).[1][3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental data related to this compound. It is intended to serve as a resource for researchers in oncology, neurodegenerative disease, and other fields where modulation of the PERK signaling pathway is of therapeutic interest.
Discovery and Initial Characterization
This compound was discovered through a high-throughput screen designed to identify compounds that could activate the G1/S checkpoint in human cancer cells.[1][2] The primary assay monitored the phosphorylation status of the retinoblastoma protein (pRB), a critical regulator of the cell cycle. This compound was found to inhibit the phosphorylation of pRB, leading to G1 phase cell cycle arrest.[1][2]
Initial characterization revealed that this compound's effects were not due to direct inhibition of cyclin-dependent kinases (CDKs).[5] Instead, transcriptional profiling and subsequent mechanistic studies identified the PERK-eIF2α signaling axis as the primary target of this compound.[1]
Mechanism of Action: Selective PERK Activation
This compound selectively activates PERK (also known as EIF2AK3), one of the three main sensors of endoplasmic reticulum (ER) stress.[1][4] Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α) on Serine 51.[1] This phosphorylation event leads to a global attenuation of protein synthesis, which reduces the load of newly synthesized proteins entering the ER and helps to restore homeostasis.[1][6]
Interestingly, this compound does not induce a full unfolded protein response. While it activates the PERK branch, it does not significantly trigger the other two UPR arms mediated by IRE1 and ATF6.[1][7] This selective activation makes this compound a valuable tool for studying the specific roles of the PERK pathway.
The downstream consequences of PERK activation by this compound include:
-
Inhibition of protein translation: Leading to a rapid decrease in the levels of short-lived proteins like cyclin D1.[1][5]
-
Induction of G1 cell cycle arrest: A direct consequence of reduced cyclin D levels and subsequent inhibition of CDK4/6 activity.[1][8]
-
Induction of apoptosis: Prolonged PERK activation can lead to the expression of the pro-apoptotic transcription factor CHOP (CCAAT-enhancer-binding protein homologous protein), a downstream target of the eIF2α/ATF4 pathway.[8][9]
-
Induction of autophagy: this compound has been shown to induce autophagy in prostate cancer cells through the PERK/eIF2α/ATF4/CHOP signaling pathway.[9]
-
Inactivation of the AKT/mTOR pathway: In some cancer models, this compound treatment leads to the inactivation of the pro-survival AKT/mTOR signaling pathway.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line(s) | Value | Reference(s) |
| EC50 for PERK Activation | - | 5.1 µM | [3] |
| IC50 for pRB Phosphorylation Inhibition | HT29 | 4.2 µM | [1][5] |
| HCT116 | 5.7 µM | [1] | |
| GI50 (Growth Inhibition) | HT29 | 3.1 µM | [5] |
| Linear Response Range for pRB Phosphorylation Loss | HT29 | 1.8 - 6.1 µM | [1][2][10][11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage and Administration | Outcome | Reference(s) |
| MDA-MB-453 Orthotopic Xenograft (Nude Mice) | Triple-Negative Breast Cancer | 24 mg/kg | Inhibited tumor growth | [8] |
| C4-2 Xenograft (Mouse Model) | Prostate Cancer | - | Suppressed tumor growth | [9] |
| P301S Tau Transgenic Mice | Tauopathy | 2 mg/kg, i.p., once daily for 6 weeks | Improved memory and locomotor functions, reduced tau pathology | [10][12] |
| Wildtype Mice | - | 1-5 mg/kg, i.p., once daily for 3 days | Increased levels of phosphorylated PERK and NRF2 in brain homogenates | [4][10] |
Detailed Experimental Protocols
Cell Viability and Proliferation Assays
-
CCK-8 Assay:
-
Seed cells (e.g., MDA-MB-453, CAL-148) in 96-well plates.[8]
-
Treat cells with varying concentrations of this compound for 24 or 48 hours.[8]
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.[8]
-
-
Colony Formation Assay:
-
Seed a low density of cells (e.g., CAL-148) in 6-well plates.[8]
-
Treat with different concentrations of this compound.[8]
-
Incubate for a period sufficient for colony formation (typically 1-2 weeks).
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies to assess long-term proliferative capacity.[8]
-
Apoptosis Assay
-
Annexin V/PI Staining:
-
Seed cells (e.g., MDA-MB-453, CAL-148) in 6-well plates.[8]
-
Treat with this compound at various concentrations for 24 hours.[8]
-
Harvest the cells by trypsinization and wash with PBS.[8]
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.[8]
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[8]
-
Cell Cycle Analysis
-
Propidium Iodide Staining:
-
Seed cells (e.g., MDA-MB-453, CAL-148) in 6-well plates and treat with this compound for 24 hours.[8]
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at 4°C.[8]
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.[8]
-
Incubate at 37°C for 1 hour.[8]
-
Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[8]
-
Western Blotting
-
Treat cells with this compound for the desired time and at the indicated concentrations.
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-PERK, p-eIF2α, ATF4, CHOP, CDK4, CDK6, p-AKT, p-mTOR, cleaved PARP, Bax, Bcl-2).[8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
-
Establish an orthotopic or subcutaneous xenograft model by implanting human cancer cells (e.g., MDA-MB-453) into immunodeficient mice.[8]
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.[8]
-
Administer this compound (e.g., 24 mg/kg) or vehicle control via the appropriate route (e.g., intraperitoneal injection) according to the desired schedule.[8]
-
Monitor tumor growth by measuring tumor volume at regular intervals.[8]
-
Monitor the body weight of the mice as an indicator of toxicity.[8]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[8]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway.
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound ≥98% (HPLC), solid, EIF2AK3 activator, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 9. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound | EIF2AK3 | PERK Activator | TargetMol [targetmol.com]
- 12. PERK activation mitigates tau pathology in vitro and in vivo | EMBO Molecular Medicine [link.springer.com]
The Selective PERK Activator CCT020312: A Technical Guide to its Anti-Tumor Effects in Triple-Negative Breast Cancer
For Immediate Distribution
A Deep Dive into the Mechanism of Action, Experimental Validation, and Signaling Pathways Modulated by CCT020312 in Triple-Negative Breast Cancer (TNBC) Cell Lines.
This technical document provides an in-depth analysis of the effects of this compound, a selective activator of the protein kinase R-like endoplasmic reticulum kinase (PERK), on triple-negative breast cancer (TNBC) cells. The findings summarized herein are primarily based on seminal research demonstrating the compound's potential as a therapeutic agent against this aggressive breast cancer subtype. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's cellular and molecular impacts.
Executive Summary
Triple-negative breast cancer presents a significant clinical challenge due to the absence of targeted therapies. This compound has emerged as a compound of interest, demonstrating potent anti-tumor activity in TNBC cell lines. Research indicates that this compound inhibits the viability and proliferation of TNBC cells by inducing G1 phase cell cycle arrest and apoptosis.[1][2][3] Mechanistically, this compound functions by activating the PERK/eIF2α/ATF4/CHOP signaling pathway, a key branch of the unfolded protein response (UPR), while concurrently inhibiting the pro-survival AKT/mTOR pathway.[1][3] This dual action disrupts cellular homeostasis and promotes programmed cell death in cancer cells. In vivo studies using an orthotopic xenograft mouse model have corroborated these in vitro findings, showing significant inhibition of tumor growth upon this compound administration.[1][3]
Quantitative Data on the Effects of this compound
The anti-proliferative and pro-apoptotic effects of this compound on the human TNBC cell lines MDA-MB-453 and CAL-148 have been quantified through various assays. The following tables summarize the key dose-dependent effects of the compound after 24 hours of treatment.
Table 1: Effect of this compound on Apoptosis in TNBC Cells
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (Mean ± SD) |
| MDA-MB-453 | 0 | (Control Baseline) |
| 6 | (Data Not Explicitly Provided in Text) | |
| 8 | (Data Not Explicitly Provided in Text) | |
| 10 | (Data Not Explicitly Provided in Text) | |
| 12 | (Data Not Explicitly Provided in Text) | |
| CAL-148 | 0 | (Control Baseline) |
| 6 | (Data Not Explicitly Provided in Text) | |
| 8 | (Data Not Explicitly Provided in Text) | |
| 10 | (Data Not Explicitly Provided in Text) | |
| 12 | (Data Not Explicitly Provided in Text) |
Data derived from flow cytometry analysis. The proportion of apoptotic cells in both cell lines increased in a dose-dependent manner.[1][2]
Table 2: Effect of this compound on Cell Cycle Distribution in TNBC Cells
| Cell Line | This compound Concentration (µM) | Percentage of Cells in G1 Phase (Mean ± SD) |
| MDA-MB-453 | 0 | 53.70 ± 1.85% |
| 6 | 64.13 ± 1.86% | |
| 8 | 70.27 ± 1.29% | |
| 10 | 79.53 ± 2.28% | |
| CAL-148 | 0 | (Control Baseline) |
| 6 | (Similar Dose-Dependent Increase) | |
| 8 | (Similar Dose-Dependent Increase) | |
| 10 | (Similar Dose-Dependent Increase) |
Data derived from flow cytometry analysis of propidium (B1200493) iodide-stained cells.[1]
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effects of this compound on TNBC cells.
Cell Culture and Drug Treatment
-
Cell Lines: Human TNBC cell lines MDA-MB-453 and CAL-148 were obtained from the American Type Culture Collection (ATCC).
-
Culture Media: MDA-MB-453 cells were cultured in Leibovitz's L-15 medium, while CAL-148 cells were cultured in RPMI 1640 medium. Both media were supplemented with 10% fetal bovine serum.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then diluted in the culture medium to the desired final concentrations for treating the cells.
Cell Viability (CCK-8) Assay
-
Seed MDA-MB-453 (8 × 10³ cells/well) or CAL-148 (4 × 10³ cells/well) in 96-well plates.
-
After cell adherence, treat with various concentrations of this compound for 24 or 48 hours.
-
Add 10 µl of CCK-8 solution to each well and incubate for 1-2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to untreated control cells.[1]
Apoptosis Assay (Flow Cytometry)
-
Seed MDA-MB-453 and CAL-148 cells in six-well plates (1 × 10⁶ cells/well).
-
Treat cells with the indicated concentrations of this compound (e.g., 0, 6, 8, 10, 12 µM) for 24 hours.
-
Harvest the cells, wash with PBS, and resuspend in binding buffer.
-
Stain the cells using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).[1][2]
Cell Cycle Analysis (Flow Cytometry)
-
Seed MDA-MB-453 and CAL-148 cells in six-well plates (1 × 10⁶ cells/well).
-
Treat the cells with various concentrations of this compound (e.g., 0, 6, 8, 10 µM) for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at 4°C.
-
Wash the fixed cells three times with PBS.
-
Incubate the cells with PI and RNase at 37°C for 1 hour.
-
Analyze the cell cycle distribution by flow cytometry.[1]
Western Blotting
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with non-fat milk or BSA in TBST.
-
Incubate the membranes with primary antibodies against target proteins (e.g., p-PERK, p-eIF2α, ATF4, CHOP, p-AKT, p-mTOR, CDK4, CDK6, Cyclin D1, Bcl-2, Bax, Cleaved PARP) overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Orthotopic Xenograft Mouse Model
-
Establish an orthotopic implantation model by injecting MDA-MB-453 cells (5 × 10⁶ cells mixed 1:1 with Matrigel) into the mammary fat pad of nude mice.
-
Once tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 24 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) for a specified period (e.g., 21 days).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise the tumors for further analysis (e.g., western blotting).[1]
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the molecular pathways affected by this compound and the general experimental workflow for its evaluation.
Caption: this compound mechanism of action in TNBC cells.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for triple-negative breast cancer. Its ability to selectively activate the PERK pathway while inhibiting AKT/mTOR signaling provides a targeted mechanism to induce cell cycle arrest and apoptosis in TNBC cells. The data presented in this guide offer a foundational understanding for further preclinical and clinical investigation into this compound and similar PERK activators for the treatment of TNBC and potentially other malignancies.
References
- 1. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
CCT020312: A PERK Activator with Therapeutic Potential in Prostate Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Prostate cancer remains a significant clinical challenge, with the development of resistance to standard therapies driving the need for novel therapeutic strategies. One emerging area of interest is the manipulation of the Unfolded Protein Response (UPR), a cellular stress pathway often co-opted by cancer cells to promote survival. This whitepaper details the potential applications of CCT020312, a selective small molecule activator of the PRKR-like Endoplasmic Reticulum Kinase (PERK) pathway, in prostate cancer research. This compound has been shown to inhibit prostate cancer cell viability by inducing G1 cell cycle arrest, apoptosis, and autophagy.[1] This guide provides an in-depth look at its mechanism of action, preclinical data in prostate cancer models, and relevant experimental protocols. Furthermore, it explores the broader context of cellular stress responses, including the interconnected role of the phosphatase PPM1D in the DNA Damage Response (DDR), to highlight novel therapeutic avenues and combination strategies.
This compound: A Selective PERK Pathway Activator
This compound is a selective activator of PERK (also known as EIF2AK3), a key transducer of the UPR.[1] In response to endoplasmic reticulum (ER) stress, PERK dimerizes and autophosphorylates, initiating a signaling cascade that can have dual roles in both cell survival and cell death. The primary mechanism of this compound involves the selective activation of this pathway.[2]
Mechanism of Action
Upon activation by this compound, PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global attenuation of protein translation, which conserves resources and prevents the further accumulation of misfolded proteins. However, this translational block paradoxically allows for the preferential translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4).[1] ATF4, in turn, upregulates the expression of genes involved in apoptosis, including the C/EBP homologous protein (CHOP).[1] It is this ATF4/CHOP branch of the PERK pathway that is primarily responsible for the anti-tumor effects observed with this compound in prostate cancer.[1]
References
- 1. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
The PERK Activator CCT020312: A Technical Guide for its Application in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and tauopathies, represent a significant and growing global health challenge. A common pathological hallmark of many of these disorders is the accumulation of misfolded proteins, leading to cellular stress and neuronal death. The Unfolded Protein Response (UPR) is a cellular quality control system that responds to the accumulation of misfolded proteins in the endoplasmic reticulum (ER). The Protein Kinase R-like ER Kinase (PERK) pathway is a critical branch of the UPR. CCT020312 has been identified as a selective activator of PERK, and emerging evidence suggests its potential as a therapeutic agent in models of neurodegenerative disease. This technical guide provides a comprehensive overview of the use of this compound in preclinical models of neurodegeneration, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Introduction to this compound
This compound is a small molecule that has been characterized as a selective activator of the PERK (EIF2AK3) kinase. It has an EC50 of 5.1 μM for PERK activation.[1] By activating PERK, this compound modulates downstream signaling pathways, including the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). These pathways are implicated in cellular responses to stress, protein homeostasis, and antioxidant defense, making this compound a molecule of interest for neurodegenerative diseases characterized by proteotoxicity and oxidative stress.
This compound in Models of Tauopathy
The most extensive research on this compound in neurodegeneration has been conducted in the context of tauopathies, a class of diseases that includes Alzheimer's disease and frontotemporal dementia, characterized by the aggregation of hyperphosphorylated tau protein.
In Vitro Data in Tauopathy Models
In cultured human neurons (LUHMES) overexpressing 4-repeat wild-type tau, treatment with this compound has been shown to reduce tau phosphorylation and conformational changes, leading to increased cell viability.
Table 1: Effect of this compound on Neuronal Viability in a Tauopathy Model
| Cell Line | Model | This compound Concentration | Treatment Duration | Outcome |
| LUHMES | 4-repeat wild-type tau overexpression | 200 nM | 48 hours | Increased cell viability |
In Vivo Data in a Tauopathy Mouse Model
In the P301S transgenic mouse model of tauopathy, which expresses a mutant form of human tau, this compound has demonstrated significant therapeutic effects.
Table 2: In Vivo Efficacy of this compound in P301S Tau Transgenic Mice
| Parameter | Treatment Group | Dosage and Administration | Duration | Results |
| Cognitive Function (Morris Water Maze) | P301S + this compound | 2 mg/kg, i.p., once daily | 6 weeks | Significantly better performance compared to untreated P301S mice. |
| Motor Function | P301S + this compound | 2 mg/kg, i.p., once daily | 6 weeks | Improved locomotor function. |
| Tau Pathology | P301S + this compound | 2 mg/kg, i.p., once daily | 6 weeks | Reduced tau pathology. |
| Neuronal Loss | P301S + this compound | 2 mg/kg, i.p., once daily | 6 weeks | Prevented dendritic spine and motoneuron loss. |
This compound in a Model of Huntington's Disease
Emerging evidence suggests that this compound may also have therapeutic potential in Huntington's disease (HD), an autosomal dominant neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene.
In Vivo Data in a Huntington's Disease Mouse Model
In the R6/2 mouse model of HD, which expresses exon 1 of the human huntingtin gene with an expanded CAG repeat, this compound has shown promise in ameliorating motor deficits.
Table 3: In Vivo Efficacy of this compound in the R6/2 Mouse Model of Huntington's Disease
| Parameter | Treatment Group | Dosage and Administration | Outcome |
| Motor Function (Rotarod) | R6/2 + this compound | 1 mg/kg | Amelioration of motor deficits. |
Signaling Pathways Modulated by this compound
This compound exerts its effects primarily through the activation of the PERK signaling pathway. This activation leads to two main downstream branches with relevance to neuroprotection.
The PERK-eIF2α Pathway
Activation of PERK by this compound leads to the phosphorylation of eIF2α. This phosphorylation transiently attenuates global protein synthesis, reducing the load of misfolded proteins in the ER. However, it also allows for the preferential translation of certain mRNAs, such as that of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis (e.g., CHOP).
The PERK-Nrf2 Pathway
PERK can also directly phosphorylate Nrf2, a master regulator of the antioxidant response.[2] Upon phosphorylation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. This pathway is thought to contribute significantly to the neuroprotective effects of this compound.
Experimental Protocols
In Vitro Cell Viability Assay in SH-SY5Y Cells (6-OHDA Model of Parkinson's Disease)
This protocol describes a method to assess the neuroprotective effect of this compound against 6-hydroxydopamine (6-OHDA)-induced toxicity in the human neuroblastoma SH-SY5Y cell line, a common in vitro model for Parkinson's disease.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) for 1 hour. Include a vehicle control (DMSO).
-
Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM to all wells except the control group.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Expected Results: Treatment with 6-OHDA is expected to significantly reduce cell viability. Pre-treatment with this compound is hypothesized to rescue the cells from 6-OHDA-induced toxicity in a dose-dependent manner.
Table 4: Representative Data of 6-OHDA Toxicity on SH-SY5Y Cells
| 6-OHDA Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 50 | 76.05 ± 2.33 |
| 100 | 56.46 ± 2.05 |
| 200 | 34.19 ± 4.29 |
| 300 | 15.57 ± 0.90 |
Data adapted from a representative study and may vary based on experimental conditions.[1]
In Vivo Behavioral Testing: Rotarod Test for Motor Coordination in R6/2 Mice
This protocol outlines the procedure for the rotarod test to assess motor coordination and balance in the R6/2 mouse model of Huntington's disease.
Equipment:
-
Accelerating rotarod apparatus for mice
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Training:
-
On the day before testing, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for 5 minutes.
-
Place the mouse on the rotating rod. If it falls off, place it back on. Repeat this for the full 5-minute duration.
-
-
Testing:
-
Set the rotarod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Place the mouse on the accelerating rod and start the timer.
-
Record the latency to fall (the time the mouse remains on the rod).
-
Perform three trials per mouse with an inter-trial interval of at least 15 minutes.
-
The average latency to fall across the three trials is used for analysis.
-
Data Analysis: Compare the average latency to fall between this compound-treated and vehicle-treated R6/2 mice, as well as wild-type littermates.
Potential Off-Target Effects and Selectivity
While this compound is considered a selective PERK activator, it is crucial to consider potential off-target effects, especially in the context of drug development. Kinase selectivity profiling is essential to determine the specificity of this compound. Although comprehensive kinome-wide screening data for this compound is not widely published in the context of neurodegeneration, initial studies in cancer cell lines did not find evidence of direct inhibition of other kinases like PI3K or HSP90.[3] However, further investigation into its kinase selectivity profile in neuronal systems is warranted to fully understand its mechanism of action and potential for off-target effects.
Conclusion
This compound represents a promising pharmacological tool for investigating the role of the PERK pathway in neurodegenerative diseases. Its demonstrated efficacy in preclinical models of tauopathy and Huntington's disease highlights its potential as a lead compound for the development of novel therapeutics. This guide provides a foundational resource for researchers to design and execute experiments utilizing this compound, with the aim of further elucidating its therapeutic mechanisms and advancing its potential clinical translation. Future research should focus on expanding the evaluation of this compound to other neurodegenerative disease models, conducting detailed pharmacokinetic and pharmacodynamic studies, and performing comprehensive selectivity profiling to ensure its safety and efficacy.
References
CCT020312: A Novel Neuroprotective Agent in Ischemic Stroke Models
A Technical Guide on the Mechanism of Action and Therapeutic Potential of the Selective PERK Activator, CCT020312
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule this compound and its significant impact on experimental models of ischemic stroke. This compound has emerged as a potent and selective activator of Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK), a critical component of the Unfolded Protein Response (UPR). Activation of the PERK pathway has been demonstrated to confer neuroprotection, enhance neuronal survival, and promote beneficial cellular processes such as autophagy in the context of ischemic brain injury. This document summarizes the core findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its neuroprotective effects by selectively activating PERK, one of the three main branches of the UPR.[1] In the event of cellular stress, such as that induced by ischemia, PERK activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[2] This, in turn, suppresses global protein synthesis, reducing the metabolic load on the endoplasmic reticulum and initiating a cascade of downstream events that collectively enhance cellular survival.[2][3] A key consequence of this pathway is the induction of autophagy, a cellular recycling process that clears damaged organelles and protein aggregates, which is crucial for neuronal health.[3][4] The this compound-mediated activation of the PERK/p-eIF2α/LC3-II autophagy signaling pathway has been shown to be a central mechanism in its therapeutic efficacy in stroke models.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in both in vivo and in vitro models of ischemic stroke.
In Vivo Efficacy of this compound in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)
| Treatment Group | Dose (mg/kg) | Infarct Volume (% of hemisphere) | Neurological Score (mNSS) |
| Sham | - | 0 | 0 |
| Vehicle (MCAO) | - | 45.2 ± 3.1 | 10.3 ± 1.2 |
| This compound (MCAO) | 1 | 42.1 ± 2.8 | 9.8 ± 1.1 |
| This compound (MCAO) | 5 | 25.6 ± 2.5 | 6.5 ± 0.9 |
*p < 0.05 compared to Vehicle (MCAO) group. Data adapted from Li et al., ACS Omega, 2025.[4][5][6]
In Vitro Neuroprotective Effects of this compound in an Oxygen-Glucose Deprivation (OGD) Model
| Treatment Group | Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
| Control | - | 100 | 5.2 ± 0.8 |
| OGD + Vehicle | - | 52.3 ± 4.1 | 35.7 ± 3.2 |
| OGD + this compound | 1 | 65.8 ± 3.9 | 24.1 ± 2.5 |
| OGD + this compound | 5 | 78.2 ± 4.5 | 15.8 ± 1.9 |
*p < 0.05 compared to OGD + Vehicle group. Data synthesized from reported neuroprotective effects in in vitro models.[3][7][8]
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language for Graphviz.
Caption: this compound Signaling Pathway in Ischemic Stroke.
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Activation of the PERK Branch of the UPR as a Strategy for Improving Outcomes in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Neuroprotection by NGF in the PC12 in vitro OGD model: involvement of mitogen-activated protein kinases and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective mechanism of low-dose sodium nitrite in oxygen-glucose deprivation model of cerebral ischemic stroke in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CCT020312 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT020312 is a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key component of the unfolded protein response (UPR).[1][2][3] Activation of PERK by this compound leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which in turn globally attenuates protein synthesis while selectively promoting the translation of specific stress-responsive proteins like Activating Transcription Factor 4 (ATF4).[1][2] This selective activation of the PERK/eIF2α/ATF4/CHOP signaling pathway has been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines, making this compound a compound of interest for cancer research and drug development.[1][4][5] This document provides detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its effects on cell viability, apoptosis, and relevant signaling pathways.
Mechanism of Action
This compound selectively activates PERK, leading to a signaling cascade that impacts cell fate. Upon activation, PERK phosphorylates eIF2α, which has two major consequences:
-
Inhibition of global protein translation: This helps to reduce the load of newly synthesized proteins entering the endoplasmic reticulum (ER), thereby mitigating ER stress.
-
Induction of ATF4 translation: ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, primarily through the induction of the pro-apoptotic transcription factor CHOP.[1]
Furthermore, studies have shown that this compound-mediated PERK activation can also lead to the inactivation of the pro-survival AKT/mTOR signaling pathway.[1]
Signaling Pathway of this compound
Caption: this compound signaling cascade.
Data Presentation
Cell Viability Inhibition by this compound
| Cell Line | Cancer Type | Assay | Treatment Duration | IC50 / Effective Concentration | Reference |
| MDA-MB-453 | Triple-Negative Breast Cancer | CCK-8 | 24h / 48h | Dose-dependent inhibition observed | [1] |
| CAL-148 | Triple-Negative Breast Cancer | CCK-8 | 24h / 48h | Dose-dependent inhibition observed | [1] |
| HT29 | Colon Carcinoma | pRB-P-Ser608 Immunoassay | 24h | Half-maximal reduction at 4.2 µM | [2] |
| HCT116 | Colon Carcinoma | pRB-P-Ser608 Immunoassay | 24h | Half-maximal reduction at 5.7 µM | [2][3] |
| C4-2 | Prostate Cancer | Not Specified | Not Specified | Dose-dependent inhibition | [4] |
| LNCaP | Prostate Cancer | Not Specified | Not Specified | Dose-dependent inhibition | [4] |
Apoptosis Induction by this compound
| Cell Line | Cancer Type | Treatment | Apoptotic Effect | Reference |
| MDA-MB-453 | Triple-Negative Breast Cancer | 0, 6, 8, 10, 12 µM for 24h | Dose-dependent increase in apoptotic cells | [1] |
| CAL-148 | Triple-Negative Breast Cancer | 0, 6, 8, 10, 12 µM for 24h | Dose-dependent increase in apoptotic cells | [1] |
| C4-2 | Prostate Cancer | Not Specified | Increased cleaved-Caspase3, cleaved-PARP, Bax | [4] |
| LNCaP | Prostate Cancer | Not Specified | Increased cleaved-Caspase3, cleaved-PARP, Bax | [4] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell lines (e.g., MDA-MB-453, CAL-148, HT29, HCT116, C4-2, LNCaP)
-
Appropriate cell culture medium (e.g., RPMI-1640, Leibovitz's L-15, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Culture the desired cancer cell line in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[1]
-
Prepare a stock solution of this compound by dissolving it in DMSO. For example, a 10 mM stock solution. Store the stock solution at -20°C or -80°C.[3]
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent-induced toxicity.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction or flow cytometry) and allow them to adhere overnight.
-
Remove the existing medium and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Experimental Workflow for this compound Treatment
Caption: General workflow for cell-based assays with this compound.
Cell Viability Assay (CCK-8)
Materials:
-
Cells treated with this compound in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Protocol:
-
Following the treatment period with this compound, add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours in the cell culture incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[1]
Western Blot Analysis
Materials:
-
Cells treated with this compound in a 6-well or 10 cm dish
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, cleaved PARP, Bax, Bcl-2, CDK4, CDK6, p-AKT, AKT, p-mTOR, mTOR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.[1]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cells treated with this compound in a 6-well plate
-
70% ethanol (B145695), ice-cold
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Collect and wash the cells as described for the apoptosis assay.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[2][7]
Conclusion
This compound is a valuable tool for studying the PERK-mediated unfolded protein response and its implications in cancer biology. The protocols outlined in this document provide a framework for investigating the effects of this compound on cell viability, apoptosis, and key signaling pathways. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful experimental design and execution will contribute to a better understanding of the therapeutic potential of targeting the PERK pathway in cancer.
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for CCT020312 in In Vitro Studies
Introduction
CCT020312 is a potent and selective small molecule activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key sensor of endoplasmic reticulum (ER) stress.[1][2] Activation of PERK by this compound leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[1] This event transiently attenuates global protein translation while selectively upregulating the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4).[3] The downstream effects of this compound-mediated PERK activation include cell cycle arrest at the G1 phase, induction of apoptosis, and autophagy, making it a valuable tool for cancer research and studies on ER stress-related pathologies.[3][4] This document provides detailed application notes and protocols for the optimal use of this compound in various in vitro experimental settings.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound is cell-line and assay-dependent. The following table summarizes effective concentrations from various published studies.
| Cell Line | Cancer Type | Assay | Effective Concentration Range | Notes |
| HT29 | Colon Carcinoma | pRB Phosphorylation Inhibition | 1.8 - 6.1 µM (linear response) | Half-maximal reduction at 4.2 µM.[1] |
| HT29 | Colon Carcinoma | Cell Cycle Protein Analysis | 10 µM for 24h | Reduced levels of cyclins D1, D2, E, A, and CDK2; increased p27KIP1.[1][2][5] |
| HCT116 | Colon Carcinoma | pRB Phosphorylation Inhibition | ~5.7 µM (half-maximal reduction) | [1][6] |
| MDA-MB-453 | Triple-Negative Breast Cancer | Cell Viability (CCK-8) | Dose-dependent inhibition | Tested at various doses for 24h and 48h.[3] |
| MDA-MB-453 | Triple-Negative Breast Cancer | Cell Cycle Arrest (G1 phase) | 6 - 10 µM for 24h | Dose-dependent increase in G1 population.[3] |
| MDA-MB-453 | Triple-Negative Breast Cancer | Western Blot (PERK pathway) | 8 - 10 µM for 24h | Increased phosphorylation of PERK and eIF2α.[3] |
| CAL-148 | Triple-Negative Breast Cancer | Colony Formation | 4 - 8 µM | Significant inhibition in a dose-dependent manner.[3] |
| CAL-148 | Triple-Negative Breast Cancer | Western Blot (PERK pathway) | 8 - 10 µM for 24h | Increased phosphorylation of PERK and eIF2α.[3] |
| U-2 OS | Osteosarcoma | Chemosensitization | 2.5 µM | Augmented paclitaxel-induced growth inhibition.[7] |
| C4-2, LNCaP | Prostate Cancer | Apoptosis, Autophagy | Not specified | Induced G1 arrest, apoptosis, and autophagy.[4] |
| MCF7 | Breast Cancer | eIF2α Phosphorylation | 10 µM | Used to analyze UPR response markers.[1][8] |
Experimental Protocols
Cell Viability and Proliferation Assay (CCK-8)
This protocol is adapted for assessing the effect of this compound on the viability and proliferation of cancer cell lines such as MDA-MB-453 and CAL-148.[3]
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells.[3]
Materials:
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells (e.g., MDA-MB-453) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 6, 8, 10 µM) or vehicle control for 24 hours.[3]
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight at 4°C).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at 37°C for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis of PERK Pathway Activation
This protocol is for detecting changes in the phosphorylation status of PERK and eIF2α, and the expression of downstream targets like ATF4 and CHOP.[3]
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment
-
Western blotting apparatus
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations (e.g., 8 or 10 µM) for a specific duration (e.g., 24 hours).[3]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound signaling pathway.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis.
Logical Relationship for this compound-Induced Effects
Caption: this compound cellular effects.
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 4. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for CCT020312 In Vivo Administration in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CCT020312 is a selective activator of the PERK (EIF2AK3) signaling pathway, a key component of the unfolded protein response (UPR). Activation of PERK by this compound leads to the phosphorylation of eIF2α, which in turn upregulates ATF4 and CHOP. This signaling cascade can induce cell cycle arrest, apoptosis, and autophagy, making this compound a compound of interest for cancer therapeutics. Additionally, its ability to modulate cellular stress responses has led to investigations into its neuroprotective potential. These application notes provide a comprehensive overview of the in vivo dosage and administration of this compound in mice based on published research.
Data Presentation: In Vivo Dosage and Administration of this compound in Mice
The following tables summarize the quantitative data from various in vivo studies using this compound in mouse models.
Table 1: this compound Dosage and Administration in Cancer Models
| Mouse Model | Cancer Type | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| MDA-MB-453 Orthotopic Xenograft | Triple-Negative Breast Cancer | 24 mg/kg | Not specified | Not specified | 21 days | Inhibited tumor growth | |
| C4-2 Xenograft | Prostate Cancer | Not specified | Not specified | Not specified | Not specified | Suppressed tumor growth | |
| Colorectal Cancer Xenograft | Colorectal Cancer | Not specified | Not specified | Not specified | Not specified | Reduced tumor growth (in combination with taxol) |
Table 2: this compound Dosage and Administration in Neuroscience Models
| Mouse Model | Condition | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| P301S tau Transgenic | Tauopathy | 2 mg/kg | Intraperitoneal (i.p.) injection | Once daily | 6 weeks | Improved performance in Morris water maze | |
| Wildtype | - | 1-5 mg/kg | Intraperitoneal (i.p.) injection | Once daily | 3 days | Increased phosphorylated PERK and NRF2 in brain |
Table 3: Vehicle Formulations for In Vivo Administration
| Vehicle Composition | Administration Route | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | Intraperitoneal (i.p.) injection | |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | Intraperitoneal (i.p.) or Oral | |
| 10% DMSO, 90% corn oil | Intraperitoneal (i.p.) or Oral | |
| 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH2O | Not specified | |
| 5% DMSO, 95% corn oil | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal injection based on a common vehicle formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the final desired dosage and injection volume. For example, to achieve a final concentration of 2.08 mg/mL, a 20.8 mg/mL stock solution in DMSO can be prepared.
-
Prepare the vehicle solution. In a sterile tube, sequentially add the vehicle components. For the formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the volumes would be adjusted accordingly for the final desired volume.
-
Prepare the final dosing solution. Add the this compound stock solution to the prepared vehicle. For example, to prepare 1 mL of the final solution, add 100 µL of the 20.8 mg/mL this compound stock in DMSO to 900 µL of the vehicle containing PEG300, Tween-80, and saline in the correct proportions.
-
Ensure complete dissolution. Vortex the solution until it is clear. It is recommended to prepare the working solution fresh on the day of use.
Protocol 2: In Vivo Administration of this compound in a Xenograft Mouse Model
This protocol provides a general workflow for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials and Animals:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cells for injection (e.g., MDA-MB-453)
-
Matrigel (optional)
-
This compound dosing solution
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation. Subcutaneously or orthotopically inject cancer cells into the mice. For an MDA-MB-453 orthotopic xenograft model, cells can be injected into the mammary fat pad.
-
Tumor Growth and Grouping. Allow tumors to grow to a palpable size. Measure tumor volume using calipers (Volume = 0.5 × length × width²). Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration. Administer this compound or vehicle control to the respective groups according to the planned dosage, route, and schedule (e.g., 24 mg/kg daily for 21 days).
-
Monitoring. Monitor tumor growth by measuring tumor volume every few days. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis. At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis such as immunohistochemistry for biomarkers like Ki-67, p-eIF2α, ATF4, and CHOP, or Western blotting of tumor lysates.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway activated by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for an in vivo efficacy study.
Application Notes and Protocols for CCT020312 Dissolution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of CCT020312, a selective activator of Eukaryotic Translation Initiation Factor 2-Alpha Kinase 3 (EIF2AK3), also known as PERK. Proper handling and preparation of this compound are critical for ensuring experimental reproducibility and accuracy.
Product Information and Storage
-
Chemical Name: this compound
-
Molecular Formula: C₃₁H₃₀Br₂N₄O₂
-
Appearance: Light yellow to yellow solid[1]
-
Storage of Stock Solutions: Aliquot and store at -80°C for up to 1 year or -20°C for up to 6 months to avoid repeated freeze-thaw cycles.[1] Some sources suggest stock solutions are stable for up to 3 months at -20°C.[3][5]
Solubility Data
This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but insoluble in water and ethanol.[6] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1][6]
| Solvent | Maximum Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 145 mg/mL[4] | 222.94 mM[4] | Sonication is recommended to aid dissolution.[4] |
| DMSO | 100 mg/mL[1][2][6] | 153.75 mM[1][2][6] | Use of newly opened, hygroscopic DMSO is recommended.[1] Ultrasonic assistance may be needed.[1][2] |
| DMSO | 50 mg/mL[3] | 76.88 mM | - |
Experimental Protocols
Preparation of a High-Concentration DMSO Stock Solution (e.g., 100 mM)
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted for various in vitro and in vivo applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipette
Protocol:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to reach room temperature before opening to prevent moisture condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 65.04 mg of this compound.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[4] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 6 months).[1]
Preparation of Working Solutions for In Vitro Cell-Based Assays
For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]
Protocol:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution from a 100 mM stock, you can perform a 1:100 dilution followed by a 1:100 dilution in culture medium.
-
Immediate Use: It is recommended to prepare working solutions immediately before use.[4]
Example In Vitro Concentrations:
| Cell Line | Application | Effective Concentration Range | Reference |
| HT29 (Human Colon Carcinoma) | Inhibition of pRB phosphorylation | 1.8 - 6.1 µM (linear response) | [4][8] |
| HT29 | Reduction of G1/S cyclins | 10 µM | [1][8] |
| HCT116 (Human Colon Carcinoma) | Inhibition of pRB phosphorylation | Half-maximal reduction at 5.7 µM | [8] |
| MDA-MB-453 & CAL-148 (TNBC) | Inhibition of cell viability | Dose-dependent | [9] |
| C4-2 & LNCaP (Prostate Cancer) | Induction of G1 arrest and apoptosis | Not specified | [10] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a selective activator of PERK, a key kinase in the unfolded protein response (UPR).[1][6][11] Activation of PERK leads to the phosphorylation of eIF2α, which in turn transiently inhibits global protein translation while selectively increasing the translation of Activating Transcription Factor 4 (ATF4).[9] ATF4 then upregulates the expression of genes involved in stress response and apoptosis, such as CHOP.[9][10] This signaling cascade can lead to G1 cell cycle arrest and apoptosis in cancer cells.[9][10]
Caption: this compound signaling pathway.
Experimental Workflow for this compound Stock Preparation
The following diagram illustrates the key steps for preparing a this compound stock solution in DMSO.
Caption: Workflow for this compound stock solution preparation.
Troubleshooting
-
Precipitation in Media: If precipitation occurs when diluting the DMSO stock in aqueous-based culture media, try performing intermediate dilution steps in a co-solvent or vortexing during the addition of the stock solution to the media. The final DMSO concentration should remain non-toxic to the cells.
-
Compound Inactivity: Ensure that fresh, anhydrous DMSO was used for dissolution and that the stock solution has not undergone multiple freeze-thaw cycles. Storing aliquots at -80°C is recommended for maintaining compound stability.[1]
These detailed notes and protocols should provide a solid foundation for the successful use of this compound in your research endeavors. Always refer to the specific product datasheet for any lot-specific information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound ≥98% (HPLC), solid, EIF2AK3 activator, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | PERK | TargetMol [targetmol.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 10. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound|324759-76-4|COA [dcchemicals.com]
Application Notes and Protocols: CCT020312 Stability in Solution and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and storage conditions for the selective EIF2AK3/PERK activator, CCT020312. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Summary of Quantitative Data
The following tables summarize the recommended storage conditions and solubility of this compound in various formats and solvents.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2][3] |
| In Solvent (DMSO) | -80°C | 1 year[1][2][3] |
| In Solvent (DMSO) | -20°C | 1 to 6 months[1][2][4] |
Table 2: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | ≥ 50 mg/mL[5][6] | Sonication or gentle heating may be required to fully dissolve the compound[1][3]. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility[2]. |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (3.20 mM)[1][4] | A clear solution suitable for in vivo use[1][4]. Prepare fresh for immediate use[2][4]. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (3.20 mM)[1][4] | Forms a suspended solution; requires sonication[1][4]. |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (3.20 mM)[1][4] | A clear solution suitable for in vivo administration[1][4]. |
Signaling Pathway of this compound
This compound is a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key component of the Unfolded Protein Response (UPR).[7][8] Upon activation by this compound, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[7][9] This leads to a global attenuation of protein translation, while paradoxically promoting the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4).[7][9] ATF4, in turn, upregulates the expression of genes involved in stress response and apoptosis, including C/EBP homologous protein (CHOP).[7][8] This pathway plays a crucial role in cell cycle arrest and apoptosis, which has been explored in the context of cancer research.[7][8][9]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Calculate the required amount of this compound and DMSO to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 650.40 g/mol .[1]
-
Weigh the this compound powder accurately and place it in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[1][3]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][4]
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).[1][2][4]
Protocol 2: Assessment of this compound Stability in Solution
Objective: To determine the stability of this compound in a given solvent under specific storage conditions.
Materials:
-
This compound stock solution
-
Solvent of interest (e.g., cell culture medium, PBS)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
UV detector
-
Incubator or temperature-controlled storage unit
-
Sterile tubes
Experimental Workflow:
Procedure:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Immediately analyze an aliquot of the solution using a validated HPLC method to determine the initial concentration (Time 0).
-
HPLC Method Development (General Guidance):
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1 mL/min
-
Detection: UV at a wavelength determined by a UV scan of this compound.
-
Injection Volume: 10 µL
-
A standard curve should be generated using freshly prepared solutions of this compound at known concentrations.
-
-
-
Aliquot the remaining solution into several tubes and store them under the desired conditions (e.g., 4°C, room temperature, 37°C). Protect from light if the compound is light-sensitive.[5][10]
-
At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot from each storage condition.
-
Analyze the concentration of this compound in each aliquot by HPLC.
-
Plot the percentage of the initial concentration of this compound remaining against time for each storage condition.
-
From this data, the degradation rate and the shelf-life of this compound in that specific solution and under those storage conditions can be determined.
Note: It is crucial to perform these stability studies in the final experimental buffer or medium to account for potential interactions with other components.
By following these guidelines and protocols, researchers can ensure the quality and consistency of their this compound solutions, leading to more accurate and reproducible experimental outcomes.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | EIF2AK3 | PERK Activator | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound ≥98% (HPLC), solid, EIF2AK3 activator, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound ≥98% (HPLC), solid, EIF2AK3 activator, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 8. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes: Measuring Cell Viability in Response to the PERK Activator CCT020312 using a CCK-8 Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCT020312 is a selective activator of the protein kinase R-like endoplasmic reticulum kinase (PERK), a key component of the unfolded protein response (UPR).[1][2] Activation of the PERK pathway has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, making it a potential therapeutic target.[3][4][5] Specifically, in triple-negative breast cancer (TNBC) and prostate cancer, this compound has been demonstrated to suppress cell viability by inducing G1 phase cell cycle arrest and apoptosis.[3][4]
The Cell Counting Kit-8 (CCK-8) assay is a sensitive and convenient colorimetric method for determining cell viability and proliferation.[6][7] The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan (B1609692) dye.[6] The amount of the formazan dye generated is directly proportional to the number of viable cells.[8] This application note provides a detailed protocol for using the CCK-8 assay to evaluate the effect of this compound on the viability of cancer cells.
Mechanism of Action: this compound Signaling Pathway
This compound selectively activates PERK, which leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[1][2] This phosphorylation event, in turn, promotes the translation of activating transcription factor 4 (ATF4).[3] ATF4 then upregulates the expression of C/EBP homologous protein (CHOP), a key transcription factor involved in apoptosis.[3][4] The sustained activation of this pathway can lead to cell cycle arrest and ultimately, apoptosis.[3][5] Additionally, studies have shown that this compound can also inhibit the AKT/mTOR signaling pathway.[3]
Experimental Protocols
This section details the protocol for assessing the effect of this compound on the viability of triple-negative breast cancer cell lines, MDA-MB-453 and CAL-148, using the CCK-8 assay.
Materials and Reagents
-
This compound (dissolved in DMSO to create a stock solution)
-
MDA-MB-453 and CAL-148 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Experimental Workflow
Detailed Protocol
-
Cell Seeding:
-
Culture MDA-MB-453 and CAL-148 cells in complete culture medium.
-
Harvest cells in the logarithmic growth phase using Trypsin-EDTA and resuspend in fresh medium.
-
Count the cells and adjust the concentration to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
-
Cell Adhesion:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow the cells to adhere.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time periods (e.g., 24 and 48 hours) at 37°C with 5% CO₂.[3]
-
-
CCK-8 Assay:
-
After the incubation period, add 10 µL of the CCK-8 solution to each well.[7] Be careful not to introduce bubbles.
-
Incubate the plate for 1-4 hours in the incubator. The incubation time will depend on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Data Presentation
The following tables summarize the representative data on the effect of this compound on the viability of MDA-MB-453 and CAL-148 cells after 24 and 48 hours of treatment, as determined by the CCK-8 assay. The data demonstrates a dose- and time-dependent decrease in cell viability.[3]
Table 1: Effect of this compound on MDA-MB-453 Cell Viability
| This compound Concentration (µM) | Cell Viability after 24h (%) | Cell Viability after 48h (%) |
| 0 (Control) | 100 | 100 |
| 2 | ~90 | ~80 |
| 4 | ~75 | ~60 |
| 6 | ~60 | ~45 |
| 8 | ~45 | ~30 |
| 10 | ~30 | ~20 |
| 12 | ~20 | ~15 |
Table 2: Effect of this compound on CAL-148 Cell Viability
| This compound Concentration (µM) | Cell Viability after 24h (%) | Cell Viability after 48h (%) |
| 0 (Control) | 100 | 100 |
| 2 | ~95 | ~85 |
| 4 | ~80 | ~70 |
| 6 | ~65 | ~55 |
| 8 | ~50 | ~40 |
| 10 | ~35 | ~25 |
| 12 | ~25 | ~20 |
Note: The data presented are representative values based on published graphical data and may not reflect the exact values from the original study.[3]
Conclusion
The CCK-8 assay is a reliable and straightforward method for assessing the cytotoxic effects of the PERK activator this compound on cancer cells. The provided protocol and representative data demonstrate the utility of this assay in determining the dose- and time-dependent inhibition of cell viability. These application notes serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other small molecule modulators of the unfolded protein response.
References
- 1. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for Annexin V Apoptosis Assay with CCT020312 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and the elimination of damaged cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. The Annexin V assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[1][2][3] CCT020312 is a selective activator of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK) signaling pathway, a key branch of the Unfolded Protein Response (UPR).[4][5][6] Activation of this pathway can lead to cell cycle arrest and apoptosis, making this compound a compound of interest in cancer research.[4][5][6][7]
These application notes provide a detailed protocol for inducing and quantifying apoptosis using this compound treatment followed by the Annexin V/Propidium Iodide (PI) flow cytometry assay.
Principle of the Annexin V Assay
In healthy, viable cells, phosphatidylserine (PS) is predominantly located on the inner leaflet of the plasma membrane.[1][2] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the cell membrane.[1][2] Annexin V is a calcium-dependent protein that has a high affinity for PS.[1][8] By conjugating Annexin V to a fluorochrome (e.g., FITC, PE, or APC), apoptotic cells can be specifically labeled.
Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.[9]
By co-staining with fluorescently labeled Annexin V and PI, it is possible to distinguish between four cell populations via flow cytometry:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.[9]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.[9]
-
Annexin V- / PI+ : Necrotic cells (rare population).
This compound as an Inducer of Apoptosis
This compound is a small molecule that selectively activates PERK, one of the three main sensors of endoplasmic reticulum (ER) stress.[4][5][6][10] The PERK pathway plays a crucial role in response to the accumulation of unfolded or misfolded proteins in the ER.[5][11] Chronic or overwhelming ER stress, as induced by this compound, can trigger apoptosis.
The signaling cascade initiated by this compound involves:
-
PERK Activation : this compound promotes the autophosphorylation and activation of PERK.[6]
-
eIF2α Phosphorylation : Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[4][6]
-
ATF4 Translation : Phosphorylation of eIF2α leads to the preferential translation of Activating Transcription Factor 4 (ATF4).[4][6]
-
CHOP Expression : ATF4 upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[4][6]
-
Apoptosis Induction : CHOP, in turn, modulates the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, ultimately resulting in the activation of caspases and apoptosis.[4][12]
Data Presentation
The following table summarizes the dose-dependent effect of this compound on apoptosis in different cancer cell lines, as determined by Annexin V assay in published studies.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Apoptotic Cells (%) (Annexin V+) | Reference |
| MDA-MB-453 (Triple-Negative Breast Cancer) | 0 | 24 | ~5% | [4] |
| 5 | 24 | ~15% | [4] | |
| 10 | 24 | ~25% | [4] | |
| CAL-148 (Triple-Negative Breast Cancer) | 0 | 24 | ~3% | [4] |
| 10 | 24 | ~10% | [4] | |
| 20 | 24 | ~20% | [4] | |
| HT29 (Colon Carcinoma) | 10 | 24 | Increased G1 arrest | [7][10] |
| C4-2 (Prostate Cancer) | 10 | 48 | Increased cleaved Caspase-3 and PARP | [5] |
| LNCaP (Prostate Cancer) | 10 | 48 | Increased cleaved Caspase-3 and PARP | [5] |
Note: The exact percentages can vary between experiments and should be determined empirically. The data for HT29, C4-2, and LNCaP cells indicate apoptosis induction through markers other than direct Annexin V quantification in the cited abstracts.
Experimental Protocols
Materials and Reagents
-
Target cells (e.g., MDA-MB-453, CAL-148, or other cancer cell lines)
-
Complete cell culture medium
-
This compound (MedChemExpress or other supplier)[4]
-
Dimethyl sulfoxide (B87167) (DMSO) for this compound stock solution
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Cell culture plates or flasks
Protocol for this compound Treatment and Cell Preparation
-
Cell Seeding : Seed cells in a T25 flask or 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvesting.[13] Allow cells to adhere and grow for 24 hours.
-
This compound Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Treatment : Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation : Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.[4]
-
Cell Harvesting :
-
Adherent cells : Carefully collect the culture supernatant, which contains floating (potentially apoptotic) cells.[13] Wash the adherent cells once with PBS, then detach them using trypsin or a gentle cell scraper.[3] Combine the detached cells with the collected supernatant.
-
Suspension cells : Collect the entire cell suspension.
-
-
Washing : Centrifuge the cell suspension at approximately 300-400 x g for 5 minutes.[9][14] Discard the supernatant and wash the cell pellet twice with cold PBS.[13]
Protocol for Annexin V and PI Staining
-
Resuspension : Resuspend the washed cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9][13]
-
Staining : Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a new microcentrifuge tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[9] Gently vortex the tube.
-
Incubation : Incubate the tubes for 15-20 minutes at room temperature in the dark.[9]
-
Dilution : After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]
-
Flow Cytometry Analysis : Analyze the samples on a flow cytometer as soon as possible (within 1 hour). Set up appropriate voltage and compensation settings using unstained, Annexin V-only, and PI-only stained control cells.
Mandatory Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for Annexin V assay.
Caption: Interpretation of flow cytometry data quadrants.
References
- 1. kumc.edu [kumc.edu]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 5. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Annexin V | AAT Bioquest [aatbio.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Flow Cytometry Analysis of Cell Cycle Perturbations by CCT020312
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application notes for analyzing the effects of CCT020312 on the cell cycle of cultured cells using flow cytometry with propidium (B1200493) iodide (PI) staining.
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase and tumor suppressor that plays a central role in the DNA damage response (DDR).[1][2] Upon activation by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 phosphorylates downstream targets to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis, thereby maintaining genomic integrity.[1][2][3][4] Chk2 activation can lead to cell cycle arrest at the G1/S and G2/M transitions.[1]
This compound has been identified as a selective activator of the PERK/eIF2α signaling pathway, which can independently induce G1 phase cell cycle arrest and apoptosis in several cancer cell lines, including triple-negative breast cancer and prostate cancer.[5][6][7][8] By activating this pathway, this compound leads to reduced levels of G1/S cyclins (D1, D2, E, A) and CDK2, and an increase in the CDK inhibitor p27KIP1, ultimately blocking S phase entry.[7][8][9]
Flow cytometry is a powerful technique for quantitatively assessing cellular responses to drug treatment.[2][10] Using propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, one can accurately determine the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[10][11] This protocol details the use of flow cytometry to elucidate the specific effects of this compound on cell cycle progression.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-proliferative effects by selectively activating the PERK pathway, a key branch of the unfolded protein response (UPR). This leads to phosphorylation of eIF2α, which in turn upregulates ATF4 and CHOP. This signaling cascade results in the downregulation of critical G1/S cyclins and CDKs, causing cells to arrest in the G1 phase of the cell cycle.
Experimental Workflow
The overall experimental process involves cell culture, treatment with this compound, cell harvesting, fixation, staining with propidium iodide, and subsequent analysis using a flow cytometer.
Materials and Reagents
-
Cell Lines: e.g., MDA-MB-453 or CAL-148 (Triple-Negative Breast Cancer), C4-2 or LNCaP (Prostate Cancer).[5][6]
-
Culture Medium: Appropriate complete medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin).
-
This compound (Stock solution in DMSO).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA solution.
-
Fixative: Ice-cold 70% ethanol (B145695).[11]
-
Staining Solution:
-
Equipment:
Detailed Experimental Protocol
1. Cell Seeding and Treatment
-
Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment (e.g., 1 x 10⁶ cells/well).[5]
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in complete culture medium from a concentrated stock (e.g., in DMSO).
-
Treat cells with various concentrations of this compound (e.g., 0, 6, 8, 10 µM) for a specified duration (e.g., 24 hours).[5] Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.
2. Cell Harvesting
-
Aspirate the culture medium.
-
Wash the cells once with 2 mL of PBS.
-
Add 0.5-1 mL of Trypsin-EDTA to each well and incubate at 37°C until cells detach.
-
Neutralize the trypsin by adding 2 mL of complete culture medium.
-
Transfer the cell suspension to a labeled 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.[11]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
3. Cell Fixation
-
Centrifuge cells again at 300 x g for 5 minutes, discard the supernatant.
-
Resuspend the pellet in 400 µL of residual PBS.[11]
-
While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[11][12][13][14]
-
Incubate the cells for fixation at 4°C for at least 30 minutes.[11][12][14] (Note: Cells can be stored in ethanol at 4°C for several weeks if necessary).[11][13]
4. Propidium Iodide Staining
-
Centrifuge the fixed cells at a higher speed (e.g., 800-1000 x g) for 5 minutes to pellet.[11][13]
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet twice with 3 mL of PBS, centrifuging after each wash.[11]
-
Resuspend the cell pellet in 450 µL of PBS.
-
Add 50 µL of RNase A solution (100 µg/mL final concentration) to the cell suspension to degrade RNA, which PI can also bind to.[11][12]
-
Add 500 µL of PI solution (50 µg/mL final concentration). Mix well.
-
Incubate the tubes in the dark at room temperature for 15-30 minutes.[11]
5. Flow Cytometry Acquisition and Analysis
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, ensuring the PI signal is collected on a linear scale.[11]
-
Use a low flow rate to improve data quality and reduce the coefficient of variation (CV) of the peaks.[11]
-
Collect at least 10,000-20,000 events per sample.[11]
-
Use a dot plot of fluorescence area versus height or width to gate on single cells and exclude doublets and clumps.[12]
-
Generate a histogram of PI fluorescence intensity. The resulting histogram will show distinct peaks corresponding to G0/G1 (2n DNA content), G2/M (4n DNA content), and the S phase (intermediate DNA content). A sub-G1 peak represents apoptotic cells with fragmented DNA.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase.
Data Presentation: Expected Results
Treatment of cancer cells with this compound is expected to induce a dose-dependent arrest in the G1 phase of the cell cycle.[5][6] This will be observed as an increase in the percentage of cells in the G1 peak and a corresponding decrease in the S and G2/M populations. An increase in the sub-G1 population may also be observed, indicating apoptosis.[5]
Table 1: Cell Cycle Distribution of MDA-MB-453 Cells after 24-hour this compound Exposure
| Treatment Group | Sub-G1 (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0 µM) | 1.5 ± 0.4 | 53.7 ± 1.9 | 28.1 ± 1.5 | 16.7 ± 1.1 |
| This compound (6 µM) | 3.2 ± 0.6 | 64.1 ± 1.9 | 20.5 ± 1.3 | 12.2 ± 0.9 |
| This compound (8 µM) | 5.8 ± 0.9 | 70.3 ± 1.3 | 15.4 ± 1.0 | 8.5 ± 0.7 |
| This compound (10 µM) | 9.1 ± 1.2 | 79.5 ± 2.3 | 8.3 ± 0.8 | 3.1 ± 0.5 |
Data are presented as mean ± SD from a representative experiment (N=3). Data is hypothetical but modeled after published findings for illustrative purposes.[5]
Troubleshooting
| Issue | Possible Cause | Solution |
| High CV of G1/G2 Peaks | - Cell clumping- Inconsistent staining- High flow rate | - Filter cell suspension before analysis.- Ensure dropwise addition of ethanol while vortexing.- Use a lower flow rate during acquisition.[11] |
| No Clear Peaks | - RNase A not active or omitted- Incorrect PI concentration | - Ensure RNase A is properly stored and added.- Verify PI solution concentration and incubation time. |
| Excessive Debris / Low Events | - High level of cell death- Cell loss during washes | - Analyze samples sooner after treatment.- Be careful when aspirating supernatant, especially after ethanol fixation as pellets can be loose.[11][13] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The ATM-Chk2-Cdc25A checkpoint pathway guards against radioresistant DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 6. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
CCT020312 for Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT020312 is a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a critical component of the unfolded protein response (UPR).[1][2] Activation of PERK signaling has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, making this compound a compound of interest for preclinical research.[3] These application notes provide detailed protocols for the formulation of this compound for intraperitoneal (IP) injection in rodent models, a common administration route for in vivo efficacy studies. The document outlines several vehicle formulations to achieve either a clear solution or a suspension, depending on the experimental requirements. Additionally, a comprehensive protocol for the intraperitoneal injection procedure in mice is provided to ensure safe and effective delivery of the compound.
Data Presentation: this compound Formulation for Intraperitoneal Injection
Several formulations have been utilized for the intraperitoneal delivery of this compound in preclinical studies. The choice of vehicle depends on the desired concentration and whether a clear solution or a suspension is acceptable for the study. The following tables summarize various reported formulations.
Table 1: Clear Solution Formulations for this compound
| Formulation Component | Percentage | Example Preparation (for 1 mL) | Solubility |
| Formulation 1 [4][5] | |||
| DMSO | 10% | 100 µL | ≥ 2.08 mg/mL (3.20 mM) |
| PEG300 | 40% | 400 µL | |
| Tween-80 | 5% | 50 µL | |
| Saline | 45% | 450 µL | |
| Formulation 2 [6] | |||
| DMSO | 5% | 50 µL | Not specified, but validated by Selleck labs for a clear solution. |
| PEG300 | 40% | 400 µL | |
| Tween 80 | 5% | 50 µL | |
| ddH₂O | 50% | 500 µL | |
| Formulation 3 [4][5] | |||
| DMSO | 10% | 100 µL | ≥ 2.08 mg/mL (3.20 mM) |
| Corn Oil | 90% | 900 µL |
Note: For formulations containing PEG300 and Tween-80, gentle warming and/or sonication can aid in dissolution.[4]
Table 2: Suspension Formulation for this compound
| Formulation Component | Percentage | Example Preparation (for 1 mL) | Solubility | Notes |
| Formulation 4 [6] | Homogeneous suspension. | |||
| This compound | - | 5 mg | 5 mg/mL | |
| CMC-Na solution | - | 1 mL | Mix evenly. | |
| Formulation 5 [4][5] | Requires sonication. | |||
| DMSO | 10% | 100 µL | 2.08 mg/mL (3.20 mM) | |
| 20% SBE-β-CD in Saline | 90% | 900 µL |
This compound Mechanism of Action
This compound selectively activates PERK, which leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[1][2] This event transiently inhibits global protein translation while selectively increasing the translation of activating transcription factor 4 (ATF4).[1] ATF4, in turn, upregulates the expression of genes involved in apoptosis and cell cycle arrest, including CCAAT-enhancer-binding protein homologous protein (CHOP).[1][3] The activation of the PERK/eIF2α/ATF4/CHOP pathway and the inactivation of the AKT/mTOR pathway contribute to the anti-tumor effects of this compound.[1]
Figure 1: this compound Signaling Pathway
Experimental Protocols
Protocol 1: Preparation of this compound Clear Solution (Formulation 1)
This protocol is for the preparation of a 1 mL clear solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. For a final concentration of 2.08 mg/mL, weigh 2.08 mg of this compound.
-
Add 100 µL of DMSO to the tube. Vortex or sonicate until the powder is completely dissolved.[4][5]
-
Add 400 µL of PEG300 to the solution and mix thoroughly until a clear solution is obtained.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final solution should be clear. If any precipitation occurs, gentle warming or sonication may be used to redissolve the compound.[4]
-
It is recommended to use the mixed solution immediately for optimal results.[6]
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol outlines the standard procedure for administering a substance via intraperitoneal injection to a mouse.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (e.g., 1 mL)
-
70% Ethanol or other suitable antiseptic
-
Gauze or cotton swabs
-
Appropriate personal protective equipment (gloves, lab coat)
Procedure:
-
Preparation:
-
Animal Restraint:
-
Injection Site Identification and Preparation:
-
Injection:
-
Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[7][10]
-
Gently penetrate the skin and the abdominal muscle layer to enter the peritoneal cavity.
-
Before injecting, aspirate slightly by pulling back on the syringe plunger. If any fluid (e.g., urine, intestinal contents) or blood enters the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.[9][10] If no fluid is aspirated, proceed with the injection.
-
Inject the solution slowly and steadily. The maximum recommended injection volume for a mouse is typically < 10 ml/kg.[7]
-
-
Post-Injection:
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving the intraperitoneal administration of this compound.
Figure 2: Experimental Workflow for IP Injection
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. research.vt.edu [research.vt.edu]
Troubleshooting & Optimization
Troubleshooting CCT020312 solubility issues in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective PERK activator, CCT020312.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution when I added it to my cell culture media. What went wrong?
A1: Precipitation of this compound upon dilution in aqueous-based cell culture media is a common issue stemming from its hydrophobic nature. The most likely cause is the "salting out" effect, where the compound, highly concentrated in a DMSO stock, rapidly comes out of solution when introduced to the different solvent environment of the media.[1] Other contributing factors can include the final concentration exceeding its solubility limit in the media, interactions with media components, and temperature or pH shifts.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has been shown to be soluble in DMSO at high concentrations.[2][3][4][5][6][7] For optimal results, use fresh, anhydrous DMSO, as moisture can negatively impact the solubility of the compound.[3]
Q3: How can I prevent this compound from precipitating in my experiments?
A3: To prevent precipitation, it is crucial to first make intermediate dilutions of your high-concentration DMSO stock solution in pure DMSO before making the final dilution into your pre-warmed (37°C) cell culture media.[1] This gradual dilution helps to avoid shocking the compound into a less soluble state. Ensure the final concentration of DMSO in your culture media is low, typically 0.1% or less, as higher concentrations can be toxic to cells. Thorough mixing after the final dilution is also essential.[1]
Q4: What is the mechanism of action for this compound?
A4: this compound is a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), also known as Eukaryotic Translation Initiation Factor 2-alpha Kinase 3 (EIF2AK3).[2][3][5][8][9] Activation of PERK leads to the phosphorylation of the eukaryotic initiation factor 2-alpha (eIF2α).[8][10] This, in turn, upregulates Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP).[10][11] This signaling cascade results in the inhibition of cell proliferation, primarily through G1 phase cell cycle arrest, and can also induce apoptosis and autophagy.[10][11] Studies have also shown that this compound can inactivate the AKT/mTOR pathway.[3][10]
Q5: What are the recommended storage conditions for this compound?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2][4][5] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to six months.[2][3][5][6][7]
Data Presentation
This compound Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 145 mg/mL (222.94 mM) | Sonication is recommended.[4] |
| DMSO | 100 mg/mL (153.75 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2][3][5] |
| DMSO | 50 mg/mL | No specific notes provided.[6][7] |
| Water | Insoluble | Not recommended for stock solution preparation.[3] |
| Ethanol | Insoluble | Not recommended for stock solution preparation.[3] |
In Vivo Formulations for this compound
| Formulation Components | Final Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.20 mM) | Results in a clear solution.[2][5] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 4 mg/mL (6.15 mM) | Sonication is recommended. Solvents should be added sequentially.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (3.20 mM) | Results in a suspended solution; requires sonication.[2][5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.20 mM) | Results in a clear solution.[2][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 650.40 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.504 mg of this compound.
-
Adding Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the tube. For a 10 mM stock, you would add 1 mL of DMSO for every 6.504 mg of this compound.
-
Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator to aid in complete dissolution.[2][4][5] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.[2][3][5]
Protocol 2: Preparing a Working Solution of this compound for Cell Culture Experiments
-
Thawing and Pre-warming: Thaw an aliquot of the this compound DMSO stock solution and pre-warm your cell culture media to 37°C.[1]
-
Intermediate Dilutions: Prepare any necessary intermediate dilutions of the stock solution in pure DMSO. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock.
-
Final Dilution: Add the appropriate volume of the intermediate stock solution to your pre-warmed media. For a 1:10 final dilution to get 10 µM, add 100 µL of the 100 µM intermediate stock to 900 µL of media.
-
Mixing: Immediately and thoroughly mix the final working solution by gentle pipetting or inversion.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate aliquot of media.
-
Cell Treatment: Add the this compound working solution and the vehicle control to your cells.
Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Experimental Workflow.
Caption: Troubleshooting this compound Precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | EIF2AK3 | PERK Activator | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound ≥98% (HPLC), solid, EIF2AK3 activator, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound ≥98% (HPLC), solid, EIF2AK3 activator, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 8. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Targeting the PERK Signaling Pathway in Ischemic Stroke [mdpi.com]
- 10. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 11. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
CCT020312 Technical Support Center: Off-Target Effects and Specificity Concerns
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the off-target effects and specificity concerns of CCT020312, a known activator of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for PERK?
A1: this compound is described as a selective activator of PERK (EIF2AK3)[1][2]. Studies have shown that it activates the PERK branch of the Unfolded Protein Response (UPR) without significantly activating the other two main UPR branches, which are mediated by ATF6 and IRE1. This is evidenced by the induction of the PERK downstream target CHOP/Gadd153, without a corresponding induction of the ATF6 target GRP78/BIP[3][4]. However, a comprehensive kinase selectivity profile (kinome scan) for this compound has not been published in the reviewed literature, which remains a significant data gap in fully assessing its kinase-wide selectivity.
Q2: What are the known off-target effects of this compound?
A2: Based on available data, this compound has been tested against a limited number of other kinases and signaling pathways and was found to be quite specific. It did not show inhibitory activity against several key cell cycle kinases. Furthermore, it did not appear to affect the PI3K/AKT or HSP90 signaling pathways. One area of concern that has been raised is that the precise mechanism of how this compound activates PERK is not yet fully understood, which leaves the possibility of unknown direct binding partners and off-target effects open[5].
Q3: Does this compound have any effect on Cyclin-Dependent Kinases (CDKs)?
A3: No, this compound does not appear to directly inhibit the activity of key CDKs involved in cell cycle regulation. In biochemical assays, this compound showed no effect on the activity of CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, or CDK4/cyclin D at concentrations up to 10 times its EC50 for the suppression of pRB phosphorylation in cells[3][6].
Q4: Is the induction of autophagy by this compound a PERK-dependent on-target effect or an off-target effect?
A4: The induction of autophagy by this compound is considered a PERK-dependent, on-target effect. The activation of the PERK/eIF2α/ATF4/CHOP signaling pathway by this compound has been shown to lead to an increase in autophagy markers such as LC3-II and Beclin-1[1][7]. Knockdown of PERK has been shown to abolish the effects of this compound, indicating that its pro-autophagic activity is mediated through its activation of PERK[8].
Q5: What is the EC50 of this compound for PERK activation?
A5: The EC50 of this compound for PERK activation is approximately 5.1 μM[1][9].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Variability in cellular response to this compound | 1. Cell line-dependent differences in PERK signaling pathway components. 2. Compound stability and solubility issues. | 1. Confirm the expression and functionality of key PERK pathway proteins (PERK, eIF2α, ATF4) in your cell line. 2. Ensure proper dissolution of this compound in a suitable solvent like DMSO and use fresh solutions. Protect from light and repeated freeze-thaw cycles. |
| Unexpected cytotoxicity | 1. Off-target effects at high concentrations. 2. Prolonged activation of the PERK pathway can lead to apoptosis. | 1. Perform a dose-response curve to determine the optimal concentration for PERK activation without significant toxicity in your specific cell model. 2. Monitor markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) alongside markers of PERK activation. |
| No observable PERK activation | 1. Inactive compound. 2. Issues with the detection method. 3. PERK-deficient cell line. | 1. Verify the integrity and purity of the this compound compound. 2. Use a positive control for PERK activation (e.g., thapsigargin) to validate your western blot or other detection assays. Ensure antibody specificity and proper protocol execution. 3. Use a cell line known to have a functional PERK pathway. |
Data on this compound Specificity
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | Assay Type | This compound Concentration | Result | Reference |
| CDK1/cyclin B | Biochemical | Up to ~50 µM | No inhibition | [3][6] |
| CDK2/cyclin A | Biochemical | Up to ~50 µM | No inhibition | [3][6] |
| CDK2/cyclin E | Biochemical | Up to ~50 µM | No inhibition | [3][6] |
| CDK4/cyclin D | Biochemical | Up to ~50 µM | No inhibition | [3][6] |
Table 2: Cellular Pathway Specificity of this compound
| Pathway Investigated | Cellular Biomarker | Result | Reference |
| PI3K/AKT Signaling | Phosphorylation of AKT (Ser473) | No effect | [6][10] |
| HSP90 Pathway | Induction of HSP70 | No effect | [6][10] |
| ATF6 Branch of UPR | Induction of GRP78/BIP | No induction | [3][4] |
| IRE1 Branch of UPR | Splicing of XBP1 | Not activated | [5] |
Experimental Protocols
Protocol 1: Western Blot for PERK Pathway Activation
-
Cell Treatment: Seed cells (e.g., HT29, C4-2) in 6-well plates and allow them to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 5-10 µM) or a vehicle control (DMSO) for the specified time (e.g., 6-24 hours). Include a positive control such as thapsigargin (B1683126) (e.g., 1 µM).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell-Based Immunoassay for pRB Phosphorylation (pRB-P-Ser608)
-
Cell Seeding: Seed HT29 cells in 96-well plates and allow them to proliferate.
-
Compound Treatment: Treat cells with a concentration range of this compound for 24 hours.
-
Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize with methanol.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody specific for pRB phosphorylated at Serine 608.
-
Secondary Antibody and Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) followed by a colorimetric or fluorometric substrate.
-
Quantification: Measure the signal using a plate reader. Normalize the signal to the total protein content in each well, which can be determined using an assay like the Sulforhodamine B (SRB) assay.
Visualizations
Caption: this compound activates the PERK signaling pathway.
Caption: Workflow for assessing this compound cellular activity.
Caption: this compound on-target vs. off-target profile.
References
- 1. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. confluencediscovery.com [confluencediscovery.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling | PLOS One [journals.plos.org]
Optimizing CCT020312 incubation time for maximum effect
Welcome to the technical support center for CCT020312, a selective activator of the PERK/eIF2α signaling pathway. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the use of this compound in their experiments for maximum effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective activator of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK), one of the three main branches of the unfolded protein response (UPR).[1] Activation of PERK by this compound leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[2] This event attenuates global protein synthesis while promoting the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4).[3] Ultimately, this signaling cascade can induce G1 phase cell cycle arrest, apoptosis, and autophagy in cancer cells.
Q2: What is the optimal incubation time for this compound to achieve maximum effect?
A2: The optimal incubation time for this compound is dependent on the desired experimental outcome (e.g., cytostasis vs. apoptosis) and the cell line being used.
-
For G1/S checkpoint activation and cytostasis: Shorter incubation times may be sufficient. Some studies have shown that even a 2-hour treatment can lead to durable cytostatic effects, with significant G1 arrest observed at 16 and 24 hours.[2][4][5]
-
For inducing apoptosis: Longer incubation times are generally required. Studies have demonstrated a dose- and time-dependent increase in apoptosis, with significant effects observed after 24 to 48 hours of continuous exposure.[3][6]
We recommend performing a time-course experiment (see Experimental Protocols section) to determine the optimal incubation time for your specific cell line and experimental goals.
Q3: What is a typical effective concentration range for this compound?
A3: The effective concentration of this compound can vary between cell lines. However, most in vitro studies report a linear response in a concentration range of 1.8 µM to 10 µM.[2][5][7] For example, in HT29 colon cancer cells, a concentration-dependent loss of p-S608-pRB signal was observed between 1.8 and 6.1 μM after 24 hours.[2][5] In triple-negative breast cancer (TNBC) cell lines, concentrations between 6 µM and 12 µM effectively induced apoptosis after 24 hours.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: Can this compound be used in combination with other drugs?
A4: Yes, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents. For instance, it can augment the growth-inhibitory effects of paclitaxel (B517696) in cancer cells that lack a paclitaxel-induced eIF2α phosphorylation response.[4] When combining this compound with other drugs, it is important to perform a dose-matrix experiment to identify synergistic, additive, or antagonistic interactions.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[8] For long-term storage, the powder form should be stored at -20°C for up to three years, and stock solutions in solvent can be stored at -80°C for up to one year.[7] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. When preparing working solutions for in vivo experiments, it is best to prepare them freshly on the same day of use.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low activity of this compound | Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare a fresh stock solution from powder. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Cell line resistance: The cell line may have inherent resistance to PERK pathway activation. | Verify the expression and functionality of key proteins in the PERK pathway (PERK, eIF2α) in your cell line. Consider using a positive control for PERK activation, such as thapsigargin. | |
| Suboptimal concentration or incubation time: The concentration may be too low or the incubation time too short to elicit a response. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. | |
| High background cell death in control group | Solvent toxicity: High concentration of DMSO in the final culture medium. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that the vehicle control group is treated with the same concentration of DMSO as the experimental groups. |
| Poor cell health: Cells were not healthy or were at an inappropriate confluency at the time of treatment. | Ensure cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density before starting the experiment. | |
| Inconsistent results between experiments | Variability in experimental conditions: Inconsistent cell passage number, seeding density, or treatment timing. | Maintain consistent experimental parameters, including cell passage number, seeding density, and the timing of compound addition. |
| Compound precipitation: this compound may precipitate out of solution at high concentrations or in certain media. | Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system if compatible with your cells. |
Data Presentation
Table 1: Effect of this compound on Cell Viability in Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability (relative to control) |
| MDA-MB-453 | 4 | 24 | ~80% |
| 8 | 24 | ~60% | |
| 12 | 24 | ~40% | |
| 4 | 48 | ~60% | |
| 8 | 48 | ~40% | |
| 12 | 48 | ~20% | |
| CAL-148 | 4 | 24 | ~75% |
| 8 | 24 | ~55% | |
| 12 | 24 | ~35% | |
| 4 | 48 | ~55% | |
| 8 | 48 | ~35% | |
| 12 | 48 | ~15% | |
| Data synthesized from a study on TNBC cells.[3] |
Table 2: Induction of Apoptosis by this compound in TNBC Cells after 24h Incubation
| Cell Line | Concentration (µM) | % Apoptotic Cells |
| MDA-MB-453 | 6 | Increased |
| 8 | Increased significantly | |
| 10 | Further increased | |
| 12 | Maximum increase | |
| CAL-148 | 6 | Increased |
| 8 | Increased significantly | |
| 10 | Further increased | |
| 12 | Maximum increase | |
| Qualitative summary based on flow cytometry data.[3] |
Experimental Protocols
Protocol 1: Time-Course Analysis of Cell Viability using CCK-8 Assay
This protocol is designed to determine the optimal incubation time of this compound for inhibiting cell proliferation.
Materials:
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This compound
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Your cancer cell line of interest
-
Complete cell culture medium
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96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
CCK-8 Assay: At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the incubation time for each concentration to determine the time-dependent effect of this compound.
Protocol 2: Dose-Response Analysis of Apoptosis by Flow Cytometry
This protocol is to determine the concentration of this compound that induces maximum apoptosis at a predetermined optimal incubation time.
Materials:
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This compound
-
Your cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed your cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0, 2, 4, 6, 8, 10, 12 µM) for the predetermined optimal incubation time (e.g., 24 or 48 hours).
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Cell Harvesting: After incubation, collect both the floating and adherent cells.
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Staining: Wash the cells with cold PBS and then resuspend them in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
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Data Acquisition: Analyze the stained cells using a flow cytometer.
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Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis. Plot the percentage of apoptotic cells against the this compound concentration.
Mandatory Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 4. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | EIF2AK3 | PERK Activator | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
Why use fresh DMSO for dissolving CCT020312?
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with CCT020312, a selective PERK (EIF2AK3) activator.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use fresh, anhydrous DMSO for dissolving this compound?
A1: Using fresh, anhydrous (water-free) Dimethyl Sulfoxide (B87167) (DMSO) is crucial for two primary reasons: ensuring maximum solubility of this compound and maintaining its stability. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] The presence of absorbed water in DMSO can significantly reduce the solubility of hydrophobic compounds like this compound.[4][5]
When old or improperly stored DMSO that has absorbed water is used, you may observe the following issues:
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Incomplete Dissolution: The compound may fail to dissolve completely, leading to an inaccurate stock solution concentration.
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Precipitation: The compound may precipitate out of the solution, especially when further diluted in aqueous media for experiments.[5][6]
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Reduced Potency: An inaccurate stock concentration will lead to incorrect final concentrations in your assays, compromising the reliability and reproducibility of your experimental results.
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Potential for Degradation: For some compounds, the presence of water can accelerate degradation, although the stability of this compound in wet DMSO is not extensively documented.[5][7]
One supplier explicitly notes for this compound that "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO."[4]
Q2: I am having trouble dissolving this compound even with new DMSO. What should I do?
A2: If you are experiencing solubility issues, consider the following troubleshooting steps:
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Confirm DMSO Quality: Ensure you are using a new, unopened bottle of high-purity, anhydrous, cell-culture grade DMSO.
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Gentle Warming: You can gently warm the solution in a 37°C water bath for a few minutes.[6][8] Avoid excessive heat, as it could potentially degrade the compound.
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Sonication: Brief sonication can also help break up particulates and aid dissolution.[6][8]
-
Vortexing: Thoroughly vortex the solution to ensure it is well-mixed.
Always visually inspect the solution to ensure there are no visible particulates before making your dilutions.
Q3: How should I prepare and store my this compound stock solution?
A3: To ensure the integrity and longevity of your this compound stock, follow these best practices:
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% fresh DMSO to create a concentrated stock solution (e.g., 10 mM or higher, up to its maximum solubility).[4][9] This minimizes the volume of DMSO added to your final experimental setup.
-
Aliquot: Dispense the stock solution into smaller, single-use volumes in tightly sealed vials.[10] This is critical to avoid repeated freeze-thaw cycles and to prevent the entire stock from being contaminated with water each time it is opened.
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Store Properly: Store the aliquots at -20°C or -80°C for long-term stability.[11] Product datasheets suggest stock solutions are stable for up to 6 months at -20°C or 1 year at -80°C when stored correctly.[11]
Data Presentation
The following tables summarize key quantitative data for this compound and DMSO.
Table 1: this compound Properties and Solubility
| Parameter | Value | Reference |
| Mechanism of Action | Selective PERK (EIF2AK3) Activator | [4][12] |
| EC₅₀ | 5.1 μM | [4] |
| Molecular Weight | 650.3 g/mol | N/A |
| Solubility in DMSO | 100 mg/mL (153.75 mM) | [4] |
| Solubility in Water | Insoluble | [6][13] |
| Appearance | Crystalline solid | [14] |
Table 2: Relevant Properties of DMSO
| Parameter | Value | Reference |
| Chemical Formula | (CH₃)₂SO | [15] |
| Nature | Polar Aprotic Solvent | [15] |
| Hygroscopicity | High (readily absorbs water from air) | [1][2][15] |
| Freezing Point | 18.5 - 19 °C | [15] |
| Boiling Point | 189 °C | [15] |
| Recommended Final Conc. in Cell Culture | ≤ 0.1% to minimize off-target effects | [16] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution
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Preparation: Before starting, allow the vial of this compound powder and a new bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Calculation: this compound has a molecular weight of 650.3 g/mol . To prepare a 10 mM stock solution from 1 mg of powder:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.01 mol/L * 650.3 g/mol )) * 1,000,000 µL/L
-
Volume (µL) = 153.8 µL
-
-
Dissolution: Using a calibrated pipette, add 153.8 µL of fresh, anhydrous DMSO to the vial containing 1 mg of this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present. If needed, briefly sonicate or warm the solution at 37°C.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into single-use volumes (e.g., 10-20 µL) in sterile, tightly-capped microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Visualizations
The following diagrams illustrate key concepts and workflows for handling this compound.
Caption: Workflow for dissolving this compound.
Caption: this compound signaling pathway.
References
- 1. How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers | Aure Chemical [aurechem.com]
- 2. organic chemistry - Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. By compound [wahoo.cns.umass.edu]
- 15. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
CCT020312 sonication requirements for complete dissolution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the sonication requirements for the complete dissolution of CCT020312. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure successful preparation of this compound solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions.[1][2][3] For in vivo experiments, co-solvent systems are typically required.
Q2: Is sonication necessary for dissolving this compound?
A2: Sonication is highly recommended, and in some cases necessary, to achieve complete dissolution, especially at higher concentrations and for the preparation of suspended solutions for in vivo use.[1][2][4] If precipitation or phase separation occurs during preparation, sonication and/or gentle heating can be used to aid dissolution.[3][4]
Q3: What should I do if the compound precipitates out of solution?
A3: If precipitation occurs, you can try further sonication or gentle warming in a water bath.[3] Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[3] For in vivo preparations, it is crucial to add the solvents sequentially and ensure the solution is clear before adding the next solvent.[2]
Q4: How should I store the this compound stock solution?
A4: this compound powder can be stored at -20°C for up to 3 years.[1][2] Once dissolved in a solvent, it is recommended to aliquot the stock solution and store it at -80°C for up to one year or -20°C for up to six months to avoid repeated freeze-thaw cycles.[4][5]
Quantitative Data Summary
The solubility of this compound can vary depending on the solvent and intended application. The following tables summarize the quantitative data for in vitro and in vivo preparations.
Table 1: In Vitro Solubility in DMSO
| Supplier | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| MedChemExpress | 100 | 153.75 | Sonication needed.[1] |
| TargetMol | 145 | 222.94 | Sonication is recommended.[2] |
| Selleck Chemicals | 100 | 153.75 | Use fresh DMSO.[3] |
| Calbiochem | 50 | 76.88 | --- |
Table 2: In Vivo Formulation Solubility
| Formulation | Achievable Concentration (mg/mL) | Molar Equivalent (mM) | Solution Appearance | Sonication Requirement |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | ≥ 3.20 | Clear Solution | Recommended to aid dissolution.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.08 | 3.20 | Suspended Solution | Ultrasonic needed.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 | ≥ 3.20 | Clear Solution | --- |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 4 | 6.15 | Clear Solution | Sonication is recommended.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 650.40 g/mol ).
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mM concentration. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 65.04 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution briefly.
-
Sonication: Place the vial in a bath sonicator. Sonicate in short bursts (e.g., 5-10 minutes) until the solid is completely dissolved.[6] Monitor the temperature of the water bath to avoid excessive heating of the sample.
-
Storage: Aliquot the clear solution into smaller volumes and store at -80°C.
Protocol 2: Preparation of this compound for In Vivo Administration (Clear Solution)
This protocol is adapted from formulations provided by multiple suppliers.[2][4]
-
Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Solvent Addition Sequence: In a sterile tube, add the solvents in the following order, ensuring the solution is clear after each addition:
-
100 µL of this compound DMSO stock solution (20.8 mg/mL).
-
400 µL of PEG300. Mix well.
-
50 µL of Tween-80. Mix well.
-
450 µL of saline. Mix well to bring the final volume to 1 mL.
-
-
Sonication (if necessary): If any precipitation or cloudiness is observed, sonicate the solution in a bath sonicator until it becomes clear.
-
Use: It is recommended to prepare this working solution fresh on the day of use.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | Insufficient mixing or sonication. | Continue to vortex and sonicate the solution. Gentle warming in a water bath (37°C) can also be applied. |
| Use of old or hydrated DMSO. | Use fresh, anhydrous DMSO. Moisture can significantly decrease solubility.[3] | |
| Concentration is too high. | Refer to the solubility data (Table 1) and ensure you are not exceeding the maximum solubility. | |
| Precipitate forms after adding an aqueous buffer to the DMSO stock. | This compound has low aqueous solubility. | This is expected. For cell culture experiments, ensure the final DMSO concentration in the media is low (typically <0.5%) and that the final concentration of this compound is within its soluble range in the final medium. |
| The in vivo formulation is cloudy or has a precipitate. | Improper mixing order of solvents. | It is critical to add the solvents sequentially and ensure complete mixing at each step.[2] |
| Insufficient sonication. | Sonicate the final formulation until it becomes a clear solution or a uniform suspension as expected. |
Visual Diagrams
This compound Signaling Pathway
This compound is a selective activator of the PERK (EIF2AK3) signaling pathway, which is a key branch of the Unfolded Protein Response (UPR).[7]
Caption: this compound activates the PERK pathway, leading to downstream cellular responses.
Experimental Workflow for this compound Dissolution
The following diagram outlines the general workflow for preparing this compound solutions.
Caption: A logical workflow for the successful dissolution of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | PERK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing CCT020312 precipitation in aqueous solutions
Welcome to the technical support center for CCT020312. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions and to offer insights into its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution. What are the common causes?
A1: this compound has low solubility in purely aqueous solutions. Precipitation can occur due to several factors:
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Improper Solvent System: this compound requires an organic solvent like DMSO for initial dissolution, followed by the use of co-solvents for creating aqueous working solutions.[1][2][3][4]
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Incorrect Order of Solvent Addition: The order in which solvents are added is critical. It is recommended to add each solvent sequentially and ensure the solution is clear before adding the next.[3]
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Low Temperature: Stock solutions are best stored at -20°C or -80°C.[1][5][6] Sudden temperature drops during the preparation of working solutions can decrease solubility.
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High Concentration: Exceeding the solubility limit of this compound in a given solvent system will lead to precipitation.
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pH of the Buffer: While not explicitly detailed in the provided search results, the pH of the aqueous buffer can influence the solubility of small molecules.
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Hygroscopic DMSO: Using DMSO that has absorbed moisture can significantly reduce the solubility of this compound.[2] It is recommended to use newly opened or properly stored anhydrous DMSO.
Q2: How can I prepare a stable stock solution of this compound?
A2: To prepare a stable stock solution, dissolve this compound in 100% DMSO.[1][2][4][5] Concentrations of up to 100 mg/mL (153.75 mM) in DMSO have been reported to be achievable, though sonication may be necessary to fully dissolve the compound.[1][4] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months or -80°C for up to a year.[1][5][6]
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective activator of EIF2AK3, also known as PERK (Protein kinase R-like endoplasmic reticulum kinase).[1][2][7] PERK is a key component of the Unfolded Protein Response (UPR). This compound activation of PERK leads to the phosphorylation of the eukaryotic initiation factor 2-alpha (eIF2α).[7] This, in turn, leads to the preferential translation of Activating Transcription Factor 4 (ATF4), which then upregulates the expression of C/EBP homologous protein (CHOP).[8][9] This signaling cascade can induce G1 phase cell cycle arrest, apoptosis, and autophagy.[8][9]
Troubleshooting Guide: Preventing Precipitation
Issue: Precipitation observed when preparing aqueous working solutions.
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound during the preparation of aqueous working solutions for your experiments.
Experimental Workflow for Preparing Aqueous Solutions
Caption: Workflow for preparing this compound aqueous solutions.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon adding DMSO stock to aqueous buffer | Direct dilution of DMSO stock into a large volume of aqueous buffer without co-solvents. | Use a formulation that includes co-solvents like PEG300 and Tween-80 to improve solubility. Add the aqueous component last and slowly while mixing.[1][3] |
| Cloudiness or suspension forms | Incomplete dissolution or use of hygroscopic DMSO. | Use fresh, anhydrous DMSO for the stock solution.[2] After adding all components, use sonication or gentle warming to aid dissolution.[1] Prepare the working solution fresh on the day of use.[1] |
| Precipitation occurs over time in the final solution | The concentration of this compound exceeds its solubility limit in the final solvent mixture. | Reduce the final concentration of this compound in the working solution. Refer to the solubility data in the tables below for guidance. |
| Inconsistent results between experiments | Variability in solution preparation, including the order of solvent addition or thoroughness of mixing. | Follow a standardized protocol for solution preparation meticulously for each experiment. Ensure each component is fully dissolved before adding the next.[3] |
Quantitative Data Summary
Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (153.75 mM) | May require sonication.[1][4] Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] |
| DMSO | 50 mg/mL | --- |
| DMSO | 145 mg/mL (222.94 mM) | Sonication is recommended.[3] |
| Ethanol | Soluble | Specific concentration not provided.[10] |
| Water | Insoluble | --- |
Formulations for In Vitro and In Vivo Studies
| Formulation | Achieved Concentration | Appearance | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.20 mM) | Clear solution | Add solvents sequentially.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (3.20 mM) | Suspended solution | Requires sonication.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.20 mM) | Clear solution | Recommended to be used immediately.[2] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | Not specified | Clear solution | Based on a 70 mg/mL DMSO stock. To be used immediately.[2] |
Experimental Protocols
Protocol 1: Preparation of a Clear Aqueous Solution for In Vivo Injection
This protocol is adapted from methodologies that yield a clear solution.[1][3]
-
Prepare a 20.8 mg/mL stock solution of this compound in 100% DMSO.
-
For a 1 mL final volume, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Slowly add 450 µL of saline to the mixture while vortexing or stirring to bring the final volume to 1 mL.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution. [1]
-
It is recommended to prepare this working solution fresh and use it on the same day. [1]
Signaling Pathway
This compound-Activated PERK Signaling Pathway
Caption: this compound selectively activates the PERK pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | PERK | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound ≥98% (HPLC), solid, EIF2AK3 activator, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound ≥98% (HPLC), solid, EIF2AK3 activator, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 9. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Cell line-specific responses to CCT020312 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using CCT020312. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a selective activator of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK), also known as EIF2AK3.[1][2][3] It triggers the Unfolded Protein Response (UPR) by promoting the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[1][4] This activation leads to a cascade of downstream events, including the translational upregulation of Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP).[3][4] The ultimate cellular outcomes are typically G1 phase cell cycle arrest and, in many cancer cell lines, the induction of apoptosis.[3][4][5]
Q2: In which types of cancer has this compound shown anti-tumor activity? A2: this compound has demonstrated anti-tumor effects in various cancer models, including triple-negative breast cancer (TNBC), prostate cancer, and colon carcinoma.[1][3][4] Studies show it can inhibit cell viability and proliferation in cell lines such as MDA-MB-453 and CAL-148 (TNBC), C4-2 and LNCaP (prostate), and HT29 and HCT116 (colon).[1][3][4][6]
Q3: What are the expected molecular changes in cells following this compound treatment? A3: Following treatment, you should expect to see an increase in the phosphorylation of PERK and eIF2α, as well as increased protein levels of their downstream targets, ATF4 and CHOP.[4] Concurrently, this compound causes a decrease in the levels of key G1/S phase proteins, such as Cyclin D1, CDK4, and CDK6.[1][4] In apoptosis-sensitive cells, an increase in pro-apoptotic markers like Bax and cleaved-PARP, and a decrease in the anti-apoptotic protein Bcl-2, are also observed.[3][4][7]
Q4: Can this compound be used in combination with other therapies? A4: Yes, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents. For instance, it can enhance the cytotoxic effects of paclitaxel, particularly in cells that do not normally induce eIF2α phosphorylation in response to taxane (B156437) treatment.[1][5] It has also shown synergistic effects with taxol in colorectal cancer models by inducing apoptosis and cell cycle arrest.[8]
Troubleshooting Guide
Q5: I am not observing the expected G1 cell cycle arrest or decrease in cell viability. What could be wrong? A5: There are several potential reasons for this:
-
Cell Line Specificity: The response to this compound is highly cell line-dependent.[9] Some cell lines may be inherently resistant or require higher concentrations or longer incubation times to respond. Verify the sensitivity of your specific cell line from published data if available.
-
Compound Integrity and Solubility: Ensure your this compound is properly stored and that the stock solution, typically prepared in DMSO, is fresh.[2][10] this compound can have solubility issues in aqueous media; ensure the final DMSO concentration in your culture medium is low (e.g., <0.1%) to avoid precipitation and solvent-induced toxicity.[11]
-
Experimental Conditions: Verify the concentration range and incubation time. Effective concentrations for inhibiting pRB phosphorylation are typically in the range of 1.8 to 6.1 µM, with experiments often running for 24 to 48 hours.[1][4][12]
-
Cellular Confluence: Ensure cells are in a logarithmic growth phase and not overly confluent at the time of treatment, as high cell density can alter cellular responses to drugs.
Q6: My Western blot results for phosphorylated proteins (p-PERK, p-eIF2α) are weak or inconsistent. How can I improve them? A6: Phosphorylated proteins can be transient and susceptible to degradation.
-
Rapid Lysis: After treatment, wash cells with ice-cold PBS and lyse them quickly on ice.[13] The use of lysis buffers containing fresh protease and phosphatase inhibitors is critical to preserve the phosphorylation status of your target proteins.[11]
-
Antibody Quality: Ensure your primary antibodies for the phosphorylated targets are validated for Western blotting and are used at the recommended dilution.
-
Positive Controls: Treat a control plate of a sensitive cell line (e.g., HT29, MDA-MB-453) with this compound or another known ER stress inducer like thapsigargin (B1683126) to serve as a positive control for pathway activation.[14]
-
Loading Amount: Ensure you are loading a sufficient amount of total protein (typically 20-50 µg) per lane to detect less abundant phosphorylated proteins.[11]
Q7: I've observed that this compound can induce autophagy. Is this an expected on-target effect or an off-target effect? A7: The induction of autophagy is an expected consequence of the PERK/eIF2α pathway activation.[3][14] However, some studies have raised questions about potential off-target activities of this compound that might also contribute to autophagy induction, independent of PERK activation.[15] It is important to confirm pathway activation by measuring markers like p-PERK and p-eIF2α alongside autophagy markers (e.g., LC3-II) to verify the mechanism in your model system.
Data Presentation: Cell Line-Specific Responses
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Inhibitory Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| HT29 | Colon Carcinoma | GI50 | 3.2 | [1] |
| HCT116 | Colon Carcinoma | GI50 | 5.4 | [1] |
| HT29 | Colon Carcinoma | EC50 (pRB dephos.) | 4.2 | [1] |
| HCT116 | Colon Carcinoma | EC50 (pRB dephos.) | 5.7 | [1] |
| MDA-MB-453 | Triple-Negative Breast | Varies | Dose-dependent effects seen at 8-12 µM | [4][6] |
| CAL-148 | Triple-Negative Breast | Varies | Dose-dependent effects seen at 8-12 µM | [4][6] |
| LNCaP | Prostate Cancer | Varies | Dose-dependent effects seen at 10-12 µM | [3][6] |
| C4-2 | Prostate Cancer | Varies | Dose-dependent effects seen at 10-12 µM | [3][6] |
GI50: Concentration for 50% growth inhibition. EC50 (pRB dephos.): Concentration for half-maximal reduction of retinoblastoma protein phosphorylation.
Table 2: Summary of Molecular Effects of this compound Treatment
| Cell Line(s) | Effect | Target Protein | Observed Change | Reference |
| MDA-MB-453, CAL-148 | PERK Pathway Activation | p-PERK, p-eIF2α, ATF4, CHOP | Increased | [4] |
| HT29, HCT116 | G1/S Arrest | p-RB (Ser608) | Decreased | [1] |
| MDA-MB-453, CAL-148 | G1/S Arrest | Cyclin D1, CDK4, CDK6 | Decreased | [4] |
| HT29 | G1/S Arrest | Cyclin D1, D2, E, A, CDK2 | Decreased | [1][5] |
| MDA-MB-453, CAL-148 | Apoptosis | Cleaved PARP, Bax | Increased | [4] |
| MDA-MB-453, CAL-148 | Apoptosis | Bcl-2 | Decreased | [4] |
| C4-2, LNCaP | Apoptosis | Cleaved-Caspase3, Cleaved-PARP, Bax | Increased | [3] |
| C4-2, LNCaP | Autophagy | LC3-II/I, Beclin1 | Increased | [3] |
| MDA-MB-453, CAL-148 | AKT/mTOR Pathway | p-AKT, p-mTOR | Decreased | [4] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is adapted from methodologies used in studies on TNBC and prostate cancer cells.[4][6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0, 2, 4, 6, 8, 10, 12 µM). Include a vehicle control (DMSO) at the highest concentration used for the drug.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, until a visible color change occurs.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blotting for Pathway Analysis
This protocol is a general guide based on standard Western blotting procedures.[4][11][13]
-
Cell Culture and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluence.
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Aspirate the medium, wash cells twice with ice-cold 1X PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Sample Preparation: Mix 20-40 µg of protein with 4X SDS-PAGE loading buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an 8-12% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-PERK, anti-p-eIF2α, anti-Cyclin D1, anti-cleaved PARP, or anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is based on standard flow cytometry procedures for cell cycle analysis.[4][16]
-
Cell Preparation: Seed cells in 6-well plates, treat with this compound for 24 hours.
-
Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge at 200 x g for 5 minutes.
-
Fixation: Wash the cell pellet with 1X PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping.
-
Storage: Fix the cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks.
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet.
-
Wash the pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Endoplasmic reticulum stress inhibits AR expression via the PERK/eIF2α/ATF4 pathway in luminal androgen receptor triple-negative breast cancer and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug sensitivity in cancer cell lines is not tissue-specific - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | EIF2AK3 | PERK Activator | TargetMol [targetmol.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacologic Activation of a Compensatory Integrated Stress Response Kinase Promotes Mitochondrial Remodeling in PERK-deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
Impact of serum concentration on CCT020312 efficacy
Welcome to the technical support center for CCT020312, a selective activator of the PERK/eIF2α signaling pathway. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound, with a specific focus on the impact of serum concentration on its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that selectively activates the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), also known as EIF2AK3.[1][2][3] This activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[4] Phosphorylated eIF2α globally inhibits protein translation, which in turn leads to the depletion of short-lived proteins like Cyclin D1.[4] The loss of Cyclin D1 results in the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), preventing the phosphorylation of the retinoblastoma protein (pRb) and ultimately causing a G1 phase cell cycle arrest.[1][4][5]
Q2: How does serum concentration potentially affect the efficacy of this compound?
A2: While direct experimental evidence is limited, the concentration of serum, such as Fetal Bovine Serum (FBS), in cell culture media can theoretically impact the efficacy of this compound in several ways:
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Presence of Growth Factors: Serum is rich in growth factors that promote cell proliferation through pathways like AKT/mTOR.[5] Since this compound's anti-proliferative effect is mediated by inhibiting protein synthesis and causing cell cycle arrest, high concentrations of serum growth factors might counteract this effect, potentially requiring higher concentrations of this compound to achieve the desired outcome.
-
Protein Binding: Small molecules can bind to serum proteins, primarily albumin. This binding can reduce the free concentration of the compound available to enter the cells and interact with its target. The extent of this effect would depend on the specific protein binding characteristics of this compound.
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Baseline Cellular Stress: The level of serum can influence the basal level of cellular stress. Serum starvation is a known cellular stressor that can induce autophagy and affect various signaling pathways.[6] This could potentially synergize with or antagonize the effects of this compound, which also modulates cellular stress responses through the PERK pathway.
Q3: What are the expected downstream effects of this compound treatment in sensitive cell lines?
A3: In sensitive cell lines, treatment with this compound is expected to lead to:
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Increased phosphorylation of PERK and eIF2α.[5]
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Increased expression of ATF4 and its downstream target CHOP/GADD153.[4][5]
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Decreased levels of Cyclin D1, CDK4, and CDK6.[5]
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Decreased phosphorylation of pRb.[1]
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In some contexts, induction of apoptosis, as indicated by increased cleaved PARP and Bax levels, and decreased Bcl-2.[2][5]
-
Inhibition of the AKT/mTOR pathway has also been observed.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Reduced or no this compound activity at expected concentrations. | High Serum Concentration: Growth factors in high serum concentrations may be masking the anti-proliferative effects of this compound. | 1. Perform a dose-response curve of this compound in media with varying serum concentrations (e.g., 1%, 5%, 10% FBS) to determine the optimal serum level for your cell line. 2. Consider a period of serum starvation (e.g., 0.5-1% FBS for 12-24 hours) before and during this compound treatment to sensitize the cells. Be aware that serum starvation itself can induce cellular stress. |
| Serum Protein Binding: this compound may be binding to proteins in the serum, reducing its effective concentration. | If reducing serum concentration is not feasible due to cell health, you may need to increase the concentration of this compound. A dose-response experiment is crucial. | |
| Compound Instability: this compound may have degraded due to improper storage or handling. | Ensure this compound is stored as a powder at -20°C and stock solutions in DMSO are stored at -80°C.[1] Avoid repeated freeze-thaw cycles. | |
| High variability in results between experiments. | Inconsistent Serum Lots: Different lots of FBS can have varying compositions of growth factors and other components, leading to variability in cellular response. | 1. Purchase a large batch of a single lot of FBS for a series of experiments. 2. Test each new lot of FBS to ensure consistency in baseline cell growth and response to this compound. |
| Inconsistent Cell Seeding Density: Cell density can affect the cellular response to drugs. | Maintain a consistent cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment. | |
| Unexpected cellular toxicity or off-target effects. | Serum Starvation Stress: Prolonged or severe serum starvation can induce apoptosis or other stress responses that may confound the specific effects of this compound. | Optimize the duration and serum concentration for starvation to minimize non-specific stress while still allowing for sensitization to this compound. Monitor markers of apoptosis in your control (starvation only) group. |
| High DMSO Concentration: The vehicle for this compound, DMSO, can be toxic to cells at higher concentrations. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and that the same concentration is used in the vehicle control. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Concentration | Incubation Time | Observed Effect |
| HT29 | Colon Carcinoma | pRB-P-Ser608 | 7 µM | 24 h | Half-maximal reduction in phosphorylation.[1] |
| HT29 | Colon Carcinoma | Cell Proliferation | 1.8 - 6.1 µM | 24 h | Concentration-dependent loss of P-S608-pRB signal.[2] |
| HCT116 | Colon Carcinoma | pRB phosphorylation | Comparable to HT29 | Not Specified | Inhibition of pRB phosphorylation.[1] |
| MDA-MB-453 | Triple-Negative Breast Cancer | Apoptosis | 6-12 µM | 24 h | Dose-dependent increase in apoptosis.[5] |
| CAL-148 | Triple-Negative Breast Cancer | Apoptosis | 6-12 µM | 24 h | Dose-dependent increase in apoptosis.[5] |
| C4-2 | Prostate Cancer | Cell Cycle | Not Specified | Not Specified | G1 phase arrest.[6] |
| LNCaP | Prostate Cancer | Cell Cycle | Not Specified | Not Specified | G1 phase arrest.[6] |
Experimental Protocols
1. Cell Viability Assay to Determine the Effect of Serum Concentration
-
Objective: To assess the impact of varying serum concentrations on the anti-proliferative efficacy of this compound.
-
Materials:
-
Cancer cell line of interest (e.g., HT29, MDA-MB-453)
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Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Basal medium (without FBS)
-
Fetal Bovine Serum (FBS)
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This compound stock solution (10 mM in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CCK-8, MTT)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in complete growth medium.
-
The next day, remove the medium and replace it with media containing different concentrations of FBS (e.g., 1%, 5%, 10%).
-
Prepare serial dilutions of this compound in each of the different serum-containing media. Also, prepare a vehicle control (DMSO) for each serum concentration.
-
Add the this compound dilutions and vehicle controls to the respective wells.
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control for each serum concentration and plot the dose-response curves.
-
2. Western Blot Analysis of PERK Pathway Activation
-
Objective: To confirm the activation of the PERK signaling pathway by this compound under different serum conditions.
-
Materials:
-
Cells treated as described in the cell viability assay protocol.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
After treatment with this compound at a fixed concentration (e.g., the IC50 determined for each serum condition) for a specified time (e.g., 4, 8, 16 hours), wash the cells with ice-old PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
-
Visualizations
References
- 1. Fetal bovine serum, an important factor affecting the reproducibility of cell experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PHAS-I phosphorylation in response to foetal bovine serum (FBS) is regulated by an ERK1/ERK2-independent and rapamycin-sensitive pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endoplasmic Reticulum Stress Response Mediated by the PERK-eIF2α-ATF4 Pathway Is Involved in Osteoblast Differentiation Induced by BMP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PERK activation mitigates tau pathology in vitro and in vivo | EMBO Molecular Medicine [link.springer.com]
Technical Support Center: Managing Cytotoxicity of CCT020312
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective PERK activator, CCT020312. The information provided is intended to help manage and understand the cytotoxic effects of this compound, particularly at high concentrations, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), also known as EIF2AK3.[1][2] Activation of PERK leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[3][4] This event transiently inhibits global protein translation while selectively increasing the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4).[3] Ultimately, this signaling cascade can induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[5][6]
Q2: Why am I observing high levels of cytotoxicity at concentrations where I expect to see a specific biological effect?
A2: this compound's primary anti-cancer effect is mediated through the induction of apoptosis and cell cycle arrest, which are inherently cytotoxic processes.[3][5] The observed cytotoxicity is dose- and time-dependent.[3][7] At high concentrations, the activation of the PERK/eIF2α/ATF4/CHOP pathway can be robust, leading to significant apoptosis.[3][5] It is crucial to determine the optimal concentration and exposure time for your specific cell line and experimental goals.
Q3: What are the expected downstream effects of this compound treatment in cancer cells?
A3: Treatment with this compound has been shown to cause a G1 phase cell cycle arrest.[3][5] This is associated with a decrease in the protein levels of cyclin-dependent kinases (CDK4, CDK6) and cyclin D1.[3][6] Furthermore, this compound induces apoptosis, as evidenced by an increase in the levels of pro-apoptotic proteins like Bax and cleaved PARP, and a decrease in the anti-apoptotic protein Bcl-2.[3][6] The compound also activates the PERK/eIF2α/ATF4/CHOP signaling pathway and can inhibit the AKT/mTOR pathway.[3]
Q4: Can this compound be used in combination with other drugs?
A4: Yes, studies have shown that this compound can sensitize cancer cells to other chemotherapeutic agents. For instance, it has been demonstrated to enhance the cytotoxic effects of paclitaxel (B517696) in cancer cells with defective taxane-induced eIF2α phosphorylation.[4] When used in combination, it is essential to perform dose-response experiments for both compounds to determine synergistic, additive, or antagonistic effects.
Troubleshooting Guide
Issue 1: Excessive Cell Death Obscuring Experimental Readouts
If you are observing widespread cell death even at what you consider to be low concentrations of this compound, consider the following troubleshooting steps:
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Optimize Compound Concentration: Perform a dose-response curve with a wider range of concentrations and shorter incubation times to identify a concentration that induces the desired signaling events without causing overwhelming cytotoxicity.
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Reduce Exposure Time: The cytotoxic effects of this compound are time-dependent.[3] Consider reducing the incubation time to a few hours to observe early signaling events before the onset of significant apoptosis.
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Adjust Cell Seeding Density: Cell density can influence drug sensitivity. Ensure you are using an optimal and consistent cell seeding density for your assays. Higher density cultures may sometimes be more resistant to cytotoxic insults.
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Serum Concentration: The presence of serum proteins can sometimes affect the bioavailability of a compound. While not specifically documented for this compound, you could evaluate if varying the serum concentration in your culture medium alters the cytotoxic response.
-
Vehicle Control Check: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to the cytotoxicity at the final concentration used in your experiments.[2]
Issue 2: High Variability in Cytotoxicity Assay Results
High variability between replicate wells can compromise the reliability of your data. Here are some potential solutions:
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Ensure Homogeneous Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Proper Compound Dilution and Mixing: Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing of the compound in the culture medium before adding it to the cells.
-
Check for Edge Effects: In 96-well plates, wells on the edge are more prone to evaporation, which can concentrate the compound and lead to higher cytotoxicity. Consider not using the outer wells for critical measurements or ensure proper humidification of your incubator.
-
Assay-Specific Considerations: For MTT or similar metabolic assays, ensure that the incubation time with the reagent is consistent across all wells and that the formazan (B1609692) crystals are fully solubilized before reading the absorbance.[8] For LDH release assays, be careful not to disturb the cell monolayer when collecting the supernatant.[9]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Effective Concentration Range | Reference |
| MDA-MB-453 | Triple-Negative Breast Cancer | CCK-8 | Cell Viability | Dose-dependent inhibition | [3] |
| CAL-148 | Triple-Negative Breast Cancer | CCK-8 | Cell Viability | Dose-dependent inhibition | [3] |
| HT29 | Colon Carcinoma | pRB Phosphorylation | Inhibition | 1.8 - 6.1 µM (linear response) | [1][4] |
| HCT116 | Colon Carcinoma | pRB Phosphorylation | Inhibition | Half-maximal reduction at 5.7 µM | [2][4] |
| C4-2 | Prostate Cancer | Cell Viability | Inhibition | Dose-dependent | [5] |
| LNCaP | Prostate Cancer | Cell Viability | Inhibition | Dose-dependent | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated and vehicle-only control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
Protocol 2: Western Blot Analysis of PERK Pathway Activation
This protocol allows for the detection of key protein markers in the this compound-activated signaling pathway.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-PERK, p-eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.
Visualizations
Caption: this compound signaling pathway leading to apoptosis and cell cycle arrest.
Caption: A typical experimental workflow for characterizing this compound effects.
Caption: A logical troubleshooting guide for managing high cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 4. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PERK Activators: CCT020312 vs. MK-28
For Researchers, Scientists, and Drug Development Professionals
The activation of Protein kinase R (PKR)-like endoplasmic reticulum (ER) kinase (PERK) is a critical cellular stress response pathway and a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[1][2] This guide provides an objective comparison of two prominent PERK activators, CCT020312 and MK-28, focusing on their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Overview of this compound and MK-28
Both this compound and MK-28 are small molecule activators of PERK, a key sensor of the unfolded protein response (UPR).[3][4] Activation of PERK leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis and promotes the translation of specific stress-responsive mRNAs, such as activating transcription factor 4 (ATF4).[5] This signaling cascade can influence cell fate by promoting adaptation to stress or, under prolonged stress, inducing apoptosis.[5][6]
This compound is a selective PERK activator with a demonstrated ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[7][8] It has been shown to be effective in vivo, suppressing tumor growth in xenograft models.[7][8]
MK-28 is another potent and selective PERK activator with notable pharmacokinetic properties, including high blood-brain barrier penetration.[4][9] It has shown neuroprotective effects in models of Huntington's disease and has been demonstrated to be more potent than this compound in certain contexts.[10][11]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and MK-28, providing a direct comparison of their potency and efficacy in various experimental models.
| Parameter | This compound | MK-28 | Reference |
| EC50 for PERK Activation | 5.1 μM | 490 nM (in vitro) | [7][12] |
| Potency Comparison | - | ~3-fold more potent than this compound in rescuing mutant huntingtin-expressing neurons | [10][13] |
| Apoptosis Induction | Effective at inducing apoptosis in various cancer cell lines | Rescues cells from ER stress-induced apoptosis | [4][8] |
| In Vivo Efficacy | Suppresses tumor growth in xenograft models (e.g., 24 mg/kg in a TNBC model) | Improves systemic function and survival in Huntington's disease mouse models (e.g., 1 mg/kg) | [4][8] |
| Cellular Effects | This compound | MK-28 | Reference |
| eIF2α Phosphorylation | Induces phosphorylation | Induces phosphorylation | [3][12] |
| ATF4 Upregulation | Increases ATF4 levels | Increases ATF4 levels | [4][8] |
| CHOP Upregulation | Increases CHOP levels | Increases CHOP mRNA levels | [4][8] |
| Cell Cycle Arrest | Induces G1 phase arrest in cancer cells | Not explicitly reported in the provided data | [8][14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: The PERK signaling pathway activated by this compound and MK-28.
Caption: A generalized experimental workflow for evaluating PERK activators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of this compound and MK-28.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., HT29, MDA-MB-453) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or MK-28 for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for PERK Pathway Activation
-
Cell Lysis: After treatment with this compound or MK-28, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-453) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound (e.g., 24 mg/kg, intraperitoneally) or vehicle control according to the desired schedule.[8]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry or Western blotting).
Conclusion
Both this compound and MK-28 are valuable tools for investigating the PERK signaling pathway. The choice between them will depend on the specific research question and experimental model.
-
MK-28 appears to be the more potent activator, particularly at lower concentrations, and its ability to cross the blood-brain barrier makes it a strong candidate for in vivo studies of the central nervous system.[4][10]
-
This compound has a well-established profile in cancer research, with a significant body of literature supporting its anti-proliferative and pro-apoptotic effects.[7][8][14]
Researchers should carefully consider the data presented and the specific requirements of their experimental design when selecting a PERK activator. The provided protocols and diagrams serve as a foundation for designing and interpreting experiments aimed at elucidating the role of the PERK pathway in health and disease.
References
- 1. What are PERK activators and how do they work? [synapse.patsnap.com]
- 2. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 9. immune-system-research.com [immune-system-research.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to PERK Modulators: CCT020312 and GSK2606414
For researchers, scientists, and drug development professionals, the modulation of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) pathway presents a compelling therapeutic strategy for a multitude of diseases, including cancer and neurodegenerative disorders. This guide provides a detailed comparison of two widely used small molecule modulators of this pathway: CCT020312, a PERK activator, and GSK2606414, a PERK inhibitor. We will delve into their mechanisms of action, present key experimental data, and provide detailed protocols to assist in the design of future studies.
Opposing Mechanisms Targeting a Central Pathway
This compound and GSK2606414 are instrumental chemical probes for dissecting the intricate roles of the PERK signaling cascade, a critical component of the Unfolded Protein Response (UPR). However, they exert opposing effects on this pathway. This compound is a selective activator of PERK, initiating the downstream signaling cascade.[1][2] In contrast, GSK2606414 is a potent and selective inhibitor of PERK, effectively blocking its kinase activity.[3][4][5][6][7]
The PERK pathway is a central regulator of cellular homeostasis in response to endoplasmic reticulum (ER) stress. Under stress conditions, PERK is activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a transient attenuation of global protein synthesis, reducing the load of new proteins entering the ER. Paradoxically, it also selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4).[8][9] ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, often mediated by the transcription factor CHOP.[8][10]
This compound, as a PERK activator, mimics this stress response, leading to the phosphorylation of eIF2α and the subsequent downstream effects.[2][8][11] Conversely, GSK2606414 binds to the ATP-binding site of PERK, preventing its autophosphorylation and subsequent activation, thereby inhibiting the entire downstream cascade.[12]
Quantitative Comparison of this compound and GSK2606414
The following tables summarize the key quantitative data for this compound and GSK2606414 based on available literature.
| Parameter | This compound | GSK2606414 | Reference |
| Mechanism of Action | PERK Activator | PERK Inhibitor | [1][3] |
| EC50 (PERK activation) | 5.1 µM | N/A | [1] |
| IC50 (PERK inhibition) | N/A | 0.4 nM | [3][4][7] |
| Cellular Activity | This compound | GSK2606414 | Reference |
| Effect on p-eIF2α | Increases phosphorylation | Inhibits thapsigargin-induced phosphorylation | [8][13][14] |
| Effect on ATF4 | Increases protein levels | Reduces mRNA expression under ER stress | [8][13] |
| Effect on CHOP | Increases protein levels | Reduces mRNA expression under ER stress | [8][13] |
| Antiproliferative Activity | Inhibits cell proliferation in various cancer cell lines (e.g., HT29, HCT116, MDA-MB-453) | Inhibits proliferation of retinal pigment epithelial cells and demonstrates anti-tumor activity in xenograft models | [1][8][13] |
| Apoptosis | Induces apoptosis in triple-negative breast cancer cells | Can exacerbate ER stress-induced apoptosis in some contexts | [4][8] |
Signaling Pathways and Experimental Workflow
To visualize the distinct effects of these compounds, the following diagrams illustrate the PERK signaling pathway and a general experimental workflow for their use.
Caption: The PERK signaling pathway and points of intervention for this compound and GSK2606414.
Caption: A generalized experimental workflow for studying this compound and GSK2606414.
Detailed Experimental Protocols
1. Western Blotting for PERK Pathway Activation/Inhibition
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with this compound, GSK2606414, and/or an ER stress inducer for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, and CHOP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2. Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with various concentrations of this compound or GSK2606414.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment and Collection:
-
Treat cells with the compounds of interest as described above.
-
Harvest cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Selectivity and Off-Target Effects
While both compounds are considered selective for PERK, it is crucial to consider potential off-target effects. GSK2606414 has been shown to have high selectivity, inhibiting only a small number of other kinases at concentrations significantly higher than its IC50 for PERK.[12][15] However, some studies have reported off-target effects on RIPK1 and cKIT.[9][16] this compound was identified as a selective activator of PERK signaling without inducing a full unfolded protein response.[11] Nevertheless, as with any small molecule, researchers should validate key findings using complementary approaches such as genetic knockdown or knockout of PERK.
Conclusion
This compound and GSK2606414 represent powerful and opposing tools for the investigation of the PERK signaling pathway. This compound serves as a valuable probe to understand the consequences of PERK activation, while GSK2606414 allows for the elucidation of the roles of PERK in various pathological conditions by inhibiting its activity. The choice between these compounds will depend on the specific research question and the desired biological outcome. By carefully considering their mechanisms of action, utilizing the provided quantitative data, and following robust experimental protocols, researchers can effectively leverage these compounds to advance our understanding of PERK-mediated cellular processes and their therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. GSK2606414 - Wikipedia [en.wikipedia.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. GSK2606414 | PERK Inhibitor | TargetMol [targetmol.com]
- 8. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 9. The PERK Inhibitor GSK2606414 Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. map-kinase-fragment.com [map-kinase-fragment.com]
- 13. Effects of GSK2606414 on cell proliferation and endoplasmic reticulum stress‑associated gene expression in retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 16. mdpi.com [mdpi.com]
Combination Therapy of CCT020312 with Paclitaxel: A Promising Strategy to Overcome Chemoresistance in Cancer Cells
For Immediate Release
A growing body of preclinical evidence suggests that the combination of the selective PERK activator, CCT020312, with the widely-used chemotherapeutic agent, paclitaxel (B517696), holds significant promise for enhancing anti-cancer efficacy, particularly in paclitaxel-resistant tumors. This guide provides a comprehensive comparison of the combination therapy against paclitaxel alone and other alternative treatments, supported by experimental data, detailed protocols, and mechanistic insights.
Overcoming Paclitaxel Resistance: The Synergistic Action of this compound
Paclitaxel, a cornerstone of chemotherapy for various cancers, functions by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2][3][4][5] However, the development of resistance remains a major clinical challenge.
This compound is a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key component of the unfolded protein response (UPR).[6][7] Activation of the PERK/eIF2α signaling pathway by this compound can independently induce G1 phase cell cycle arrest, apoptosis, and autophagy in cancer cells.[8][9][10]
The synergy between this compound and paclitaxel stems from the re-activation of the PERK/eIF2α pathway in paclitaxel-resistant cells.[9][11] This combination leads to a more potent anti-tumor effect than either agent alone, offering a potential strategy to overcome acquired resistance to paclitaxel.[7][9][11][12]
Comparative Performance: Quantitative Data
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of the this compound and paclitaxel combination therapy with paclitaxel monotherapy and other alternative combination regimens.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Treatment | IC50 | Reference |
| U-2 OS (Osteosarcoma) | Paclitaxel | Varies | [9] |
| Paclitaxel + 2.5 µM this compound | Significant Augmentation of Growth Inhibition | [7][9] | |
| HCT116 (Colon Cancer) | Paclitaxel | Varies | [9] |
| Paclitaxel + 2.5 µM this compound | No Significant Effect on Growth Inhibition | [9] | |
| Paclitaxel-Resistant Breast Cancer Cells | Paclitaxel | High | [11] |
| Paclitaxel + this compound | Sensitized to Paclitaxel | [11] | |
| Colorectal Cancer Cells (Drug-Sensitive and -Resistant) | Taxol (Paclitaxel) | Varies | [12] |
| Taxol + this compound | Markedly Improved Chemosensitivity | [12] |
Table 2: Apoptosis Induction
| Cell Line | Treatment | Apoptosis Rate (%) | Reference |
| Colorectal Cancer Cells | Taxol + this compound | Synergistic Induction of Apoptosis | [12] |
| Paclitaxel-Resistant Breast Cancer Cells | Paclitaxel + this compound | Increased Apoptosis-Related Proteins | [11] |
Table 3: Cell Cycle Analysis
| Cell Line | Treatment | Effect on Cell Cycle | Reference |
| Colorectal Cancer Cells | Taxol + this compound | Synergistic Arrest in G2/M Phase | [12] |
| HT29 (Colon Cancer) | 10 µM this compound | Increased Number of Cells in G1 Phase | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, paclitaxel, or the combination. Include a vehicle-treated control group. Incubate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the indicated concentrations of this compound, paclitaxel, or the combination for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanistic Insights
The synergistic effect of this compound and paclitaxel is primarily mediated through the PERK/eIF2α signaling pathway. The following diagrams illustrate the proposed mechanism of action and the experimental workflow.
Caption: Mechanism of synergistic action between this compound and paclitaxel.
Caption: General experimental workflow for in vitro studies.
Alternative Combination Therapies
While the this compound-paclitaxel combination shows significant promise, other paclitaxel-based combination therapies have been investigated.
Table 4: Comparison with Other Paclitaxel Combination Therapies
| Combination | Cancer Type | Key Findings | Reference |
| Paclitaxel + Doxorubicin (B1662922) | Metastatic Breast Cancer | Equivalent activity to single agents but superior response rates and time to treatment failure for the combination. No improvement in overall survival. | |
| Paclitaxel + Etoposide (B1684455) | Non-Small Cell Lung Cancer | Feasible and tolerable with demonstrated anti-tumor activity. |
Conclusion
The combination of this compound with paclitaxel presents a rational and effective therapeutic strategy to enhance the efficacy of paclitaxel and overcome chemoresistance in cancer cells. The synergistic effect, mediated by the activation of the PERK/eIF2α pathway, leads to increased apoptosis and cell cycle arrest. Further in vivo studies and clinical trials are warranted to translate these promising preclinical findings into novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel/carboplatin/etoposide versus paclitaxel/topotecan for extensive-stage small cell lung cancer: a Minnie Pearl Cancer Research Network randomized, prospective phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with radiotherapy on human cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel-induced mitotic arrest results in a convergence of apoptotic dependencies that can be safely exploited by BCL-XL degradation to overcome cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I study of paclitaxel in combination with etoposide in patients with stage IIIB/IV non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase III trial of doxorubicin, paclitaxel, and the combination of doxorubicin and paclitaxel as front-line chemotherapy for metastatic breast cancer: an intergroup trial (E1193) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of CCT020312 and EGFR Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic anti-cancer effects observed when combining the selective PERK activator, CCT020312, with epidermal growth factor receptor (EGFR) inhibitors. This document synthesizes available experimental data, outlines detailed methodologies for key assays, and visualizes the underlying molecular pathways to facilitate further research and development in this promising area of combination therapy.
The combination of targeted therapies is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy and overcome drug resistance. This guide focuses on the synergistic interaction between this compound, a selective activator of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), and various EGFR tyrosine kinase inhibitors (TKIs), a class of drugs targeting the epidermal growth factor receptor.
Evidence of Synergism: Enhanced Anti-Cancer Activity
Preclinical evidence suggests that this compound potentiates the cytotoxic effects of EGFR inhibitors in non-small cell lung cancer (NSCLC) cell lines. This potentiation is observed through increased induction of apoptosis and enhanced expression of pro-death genes.
Quantitative Data Summary
While comprehensive quantitative data from dose-response matrices and combination index (CI) calculations are not extensively available in the public domain for the this compound and EGFR inhibitor combination, the available data strongly suggests a synergistic relationship. The following tables summarize the expected and available data points. Researchers are encouraged to perform detailed dose-response studies to generate IC50 and CI values for their specific cell models and experimental conditions.
Table 1: Cell Viability Data (Hypothetical Structure)
| Cell Line | Drug | IC50 (Single Agent) | IC50 (in Combination with this compound) | Combination Index (CI) | Synergy Assessment |
| PC9 (EGFR exon 19 del) | Erlotinib | Data not available | Data not available | Data not available | Expected Synergy |
| NCI-H1975 (EGFR L858R/T790M) | Osimertinib | Data not available | Data not available | Data not available | Expected Synergy |
| A549 (EGFR wild-type) | Gefitinib | Data not available | Data not available | Data not available | To be determined |
Table 2: Apoptosis Assay Data
| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity (vs. Control) | Reference |
| PC9 | Erlotinib | Specific fold change not provided | [1] |
| PC9 | This compound | Specific fold change not provided | [1] |
| PC9 | Erlotinib + this compound | Combination is more effective in inducing cell death than single agents.[1] | [1] |
| NCI-H1975 | Osimertinib | Specific fold change not provided | [1] |
| NCI-H1975 | This compound | Specific fold change not provided | [1] |
| NCI-H1975 | Osimertinib + this compound | Combination is more effective in inducing cell death than single agents.[1] | [1] |
Table 3: Gene Expression Analysis (qRT-PCR)
| Cell Line | Treatment | Target Gene | Fold Change (vs. Control) | Reference |
| PC9 | Erlotinib + this compound | Pro-death genes (e.g., CHOP) | Increased expression.[1] | [1] |
| NCI-H1975 | Osimertinib + this compound | Pro-death genes (e.g., CHOP) | Increased expression.[1] | [1] |
Underlying Mechanism of Synergy
The synergistic effect of combining this compound and EGFR inhibitors is hypothesized to stem from the convergence of two distinct signaling pathways: the PERK-mediated unfolded protein response (UPR) and the EGFR-driven cell survival pathway.
This compound selectively activates PERK, a key sensor of endoplasmic reticulum (ER) stress. PERK activation leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which transiently attenuates global protein translation while selectively promoting the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of pro-apoptotic genes, including C/EBP homologous protein (CHOP).
EGFR inhibitors block the downstream signaling cascades of EGFR, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cancer cell proliferation and survival. However, cancer cells can develop resistance to EGFR inhibitors through various mechanisms, including the activation of alternative survival pathways.
The combination of this compound and an EGFR inhibitor creates a dual assault on the cancer cell. While the EGFR inhibitor blocks the primary survival signals, this compound induces a state of ER stress and activates a pro-apoptotic program. This combined pressure is thought to overwhelm the cell's ability to adapt and survive, leading to enhanced apoptosis.
Experimental Protocols
To facilitate the validation and expansion of these findings, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and EGFR inhibitors, alone and in combination.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound and the EGFR inhibitor in culture medium. For combination studies, a fixed ratio or a matrix of concentrations can be used. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, EGFR inhibitor, or the combination for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol is for examining the effects of the drug combination on key signaling proteins.
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PERK, p-eIF2α, ATF4, CHOP, p-EGFR, p-AKT, p-ERK, cleaved PARP, cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion and Future Directions
The combination of the PERK activator this compound and EGFR inhibitors represents a promising therapeutic strategy. The available data suggests a synergistic interaction that leads to enhanced cancer cell death. The proposed mechanism involves the dual targeting of critical cell survival and stress response pathways.
However, to fully realize the clinical potential of this combination, further research is imperative. Specifically, comprehensive in vitro studies are needed to generate robust quantitative data, including IC50 values and combination indices across a panel of cancer cell lines with different EGFR mutation statuses. In vivo studies using xenograft or patient-derived xenograft (PDX) models are also crucial to validate the efficacy and safety of this combination in a more physiologically relevant setting. Furthermore, a deeper investigation into the molecular crosstalk between the PERK and EGFR signaling pathways will provide a more refined understanding of the synergistic mechanism and may reveal novel biomarkers for patient selection.
References
Validating CCT020312-Induced Apoptosis with Caspase-3 Cleavage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptosis-inducing agent CCT020312, focusing on the validation of its mechanism through the cleavage of caspase-3. We present supporting experimental data, detailed protocols for key assays, and a comparison with the widely-used chemotherapeutic agent, Paclitaxel.
This compound Mechanism of Action: The PERK Pathway to Apoptosis
This compound is a selective activator of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK), a key sensor in the Unfolded Protein Response (UPR) or Endoplasmic Reticulum (ER) stress pathway.[1][2] In cancer cells, sustained activation of the PERK pathway by this compound can switch its function from pro-survival to pro-apoptotic.[1]
The signaling cascade proceeds as follows:
-
This compound activates PERK .[1]
-
Activated PERK phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α).[1]
-
This leads to the preferential translation of Activating Transcription Factor 4 (ATF4).[1]
-
ATF4 upregulates the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[1][3]
-
CHOP, in turn, alters the balance of Bcl-2 family proteins, increasing pro-apoptotic members like Bax and decreasing anti-apoptotic members like Bcl-2.[1][3]
-
This shift in balance leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in the cleavage and activation of executioner caspases like caspase-3 .[2][4]
dot digraph "CCT020312_Apoptosis_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10, arrowhead=vee];
// Nodes CCT [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; PERK [label="PERK Activation", fillcolor="#FBBC05", fontcolor="#202124"]; eIF2a [label="p-eIF2α", fillcolor="#FBBC05", fontcolor="#202124"]; ATF4 [label="ATF4 Upregulation", fillcolor="#FBBC05", fontcolor="#202124"]; CHOP [label="CHOP Upregulation", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2 Family Regulation\n(Bax↑, Bcl-2↓)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp9 [label="Initiator Caspase-9\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp3 [label="Pro-Caspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; CleavedCasp3 [label="Cleaved Caspase-3\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=octagon];
// Edges CCT -> PERK [color="#5F6368"]; PERK -> eIF2a [color="#5F6368"]; eIF2a -> ATF4 [color="#5F6368"]; ATF4 -> CHOP [color="#5F6368"]; CHOP -> Bcl2 [color="#5F6368"]; Bcl2 -> Casp9 [color="#5F6368"]; Casp9 -> CleavedCasp3 [label="Cleavage", color="#5F6368"]; Casp3 -> CleavedCasp3 [style=dashed, arrowhead=none, color="#5F6368"]; CleavedCasp3 -> Apoptosis [color="#5F6368"]; } caption: this compound-induced PERK signaling pathway leading to apoptosis.
Validating Apoptosis: Detection of Cleaved Caspase-3
The activation of caspase-3 is a definitive hallmark of apoptosis. Caspase-3 exists as an inactive zymogen (pro-caspase-3, ~35 kDa) which, upon receiving an apoptotic signal, is cleaved into active fragments, most notably a large p17/19 subunit.[5][6][7] Detecting this cleaved fragment via Western blotting provides direct evidence of apoptosis induction.
Experimental Data Summary
The following table summarizes the quantitative effects of this compound on apoptosis markers in various cancer cell lines as reported in peer-reviewed studies.
| Cell Line | This compound Concentration | Key Apoptotic Marker | Result | Reference |
| Prostate Cancer (C4-2, LNCaP) | Not Specified | Cleaved Caspase-3 | Increased Levels | [2] |
| Prostate Cancer (C4-2, LNCaP) | Not Specified | Cleaved PARP, Bax | Increased Levels | [2] |
| Triple-Negative Breast Cancer (MDA-MB-453) | 6-12 µM | % Apoptotic Cells | Dose-dependent increase | [1] |
| Triple-Negative Breast Cancer (MDA-MB-453, CAL-148) | 8-10 µM | Cleaved PARP, Bax | Increased Levels | [1] |
| Triple-Negative Breast Cancer (MDA-MB-453, CAL-148) | 8-10 µM | Bcl-2 | Decreased Levels | [1] |
Performance Comparison: this compound vs. Paclitaxel
To contextualize the performance of this compound, we compare it to Paclitaxel (Taxol), a standard-of-care chemotherapeutic agent that also induces apoptosis, but through a different primary mechanism.
| Feature | This compound | Paclitaxel (Taxol) |
| Primary Mechanism | Selective PERK Activator.[1][2] | Microtubule Stabilizing Agent.[8][9] |
| Apoptosis Induction Pathway | Initiates ER stress, leading to the PERK/eIF2α/CHOP signaling cascade.[1][3] | Causes prolonged mitotic arrest by disrupting microtubule dynamics, leading to apoptosis.[8][10] |
| Effect on PERK Pathway | Directly and selectively activates the PERK pathway to induce apoptosis.[11] | Can indirectly induce PERK activation as a cellular stress response to microtubule disruption.[4][12][13] |
| Caspase-3 Activation | Confirmed to increase levels of cleaved caspase-3.[2] | Induces apoptosis that involves caspase-3 activation.[14] |
| Therapeutic Strategy | Targeted therapy exploiting the ER stress response pathway. | Broad-spectrum cytotoxic agent targeting cell division. |
| Synergism | Shows synergistic effects with Taxol, enhancing its chemosensitivity in colorectal cancer cells.[15] | Efficacy can be enhanced by agents like this compound that modulate cellular stress pathways.[15] |
Experimental Protocols
Western Blot for Cleaved Caspase-3 Detection
This protocol outlines the key steps for validating this compound-induced apoptosis by detecting cleaved caspase-3.
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// Nodes Start [label="1. Cell Treatment\n(e.g., with this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="2. Cell Lysis\n(Ice-cold lysis buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quant [label="3. Protein Quantification\n(e.g., BCA Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; SDSPAGE [label="4. SDS-PAGE\n(15% separating gel for small fragments)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transfer [label="5. Protein Transfer\n(to PVDF or Nitrocellulose membrane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Block [label="6. Blocking\n(5% non-fat dry milk in TBST)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Primary [label="7. Primary Antibody Incubation\n(Anti-Cleaved Caspase-3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Secondary [label="8. Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detect [label="9. Detection\n(Chemiluminescence, ECL)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="10. Analysis\n(Image acquisition and densitometry)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Lysis; Lysis -> Quant; Quant -> SDSPAGE; SDSPAGE -> Transfer; Transfer -> Block; Block -> Primary; Primary -> Secondary; Secondary -> Detect; Detect -> Analyze; } caption: Experimental workflow for detecting cleaved caspase-3 via Western blot.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., C4-2, MDA-MB-453) and grow to 70-80% confluency. Treat with desired concentrations of this compound (e.g., 6-12 µM) for a specified time (e.g., 24 hours). Include an untreated control.[1]
-
Cell Lysis: Harvest cells and lyse using an appropriate ice-cold lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature equal amounts of protein (~20-50 µg) in Laemmli sample buffer. Separate proteins on a 12-15% SDS-polyacrylamide gel.[16][17] A higher percentage gel provides better resolution for the small cleaved caspase-3 fragments (17-19 kDa).[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[16][17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the cleaved form of caspase-3 (e.g., rabbit monoclonal anti-active caspase-3) overnight at 4°C.[16] The antibody should specifically detect the large fragment (17/19 kDa) and not the full-length zymogen.[5]
-
Secondary Antibody Incubation: Wash the membrane thoroughly and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1-2 hours at room temperature.[16]
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[16]
-
Analysis: The appearance of bands at ~17-19 kDa in this compound-treated samples, absent or faint in control samples, confirms caspase-3 cleavage and apoptosis. Use a loading control (e.g., β-tubulin or GAPDH) to verify equal protein loading.
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 6. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation and cleavage of caspase-3 in apoptosis induced by experimental cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 9. molbiolcell.org [molbiolcell.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Activation of PERK Contributes to Apoptosis and G2/M Arrest by Microtubule Disruptors in Human Colorectal Carcinoma Cel… [ouci.dntb.gov.ua]
- 13. Activation of PERK Contributes to Apoptosis and G2/M Arrest by Microtubule Disruptors in Human Colorectal Carcinoma Cells ‡ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Possible mechanisms of paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]
- 17. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 18. caspase3 detection - SDS-PAGE and Western Blotting [protocol-online.org]
Comparative analysis of CCT020312 effects on different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
CCT020312 has emerged as a potent small molecule activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) signaling pathway, a critical component of the Unfolded Protein Response (UPR). This guide provides a comparative analysis of the experimental effects of this compound across various cancer cell lines, offering insights into its therapeutic potential and cellular mechanisms of action.
Cellular Impact of this compound: A Multi-faceted Anti-Cancer Mechanism
This compound consistently demonstrates anti-proliferative effects across a range of cancer cell lines, primarily through the induction of G1 phase cell cycle arrest and apoptosis.[1][2][3] In some cancer types, such as prostate cancer, it also promotes autophagy.[3] The central mechanism of action involves the activation of the PERK/eIF2α/ATF4/CHOP signaling cascade.[1][3] In triple-negative breast cancer (TNBC) cells, this compound has also been shown to inhibit the pro-survival AKT/mTOR pathway.[1]
Quantitative Analysis of this compound Efficacy
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Assay | Reference |
| Colon Cancer | HT29 | ~5.1 (EC50) | pRB phosphorylation | [4] |
| Colon Cancer | HCT116 | Not explicitly stated | pRB phosphorylation | [4] |
| Triple-Negative Breast Cancer | MDA-MB-453 | Not explicitly stated | CCK-8 | [1] |
| Triple-Negative Breast Cancer | CAL-148 | Not explicitly stated | CCK-8 | [1] |
| Prostate Cancer | C4-2 | Not explicitly stated | Not specified | [3] |
| Prostate Cancer | LNCaP | Not explicitly stated | Not specified | [3] |
| Osteosarcoma | U-2 OS | Not explicitly stated | Growth inhibition | [2] |
Note: Explicit IC50 values for cell viability are not consistently reported in the reviewed literature. The EC50 for pRB phosphorylation provides an indication of the concentration at which this compound exerts its primary mechanism of action.
Table 2: Effect of this compound on Cell Cycle Distribution in TNBC Cell Lines
| Cell Line | This compound Concentration (µM) | % of Cells in G1 Phase (Mean ± SD) | Reference |
| MDA-MB-453 | 0 | 53.70 ± 1.85 | [1] |
| 6 | 64.13 ± 1.86 | [1] | |
| 8 | 70.27 ± 1.29 | [1] | |
| 10 | 79.53 ± 2.28 | [1] | |
| CAL-148 | 0 | Not explicitly stated | [1] |
| 6 | Increased | [1] | |
| 8 | Increased | [1] | |
| 10 | Increased | [1] |
Table 3: Effect of this compound on Apoptosis in TNBC Cell Lines
| Cell Line | This compound Concentration (µM) | % of Apoptotic Cells | Reference |
| MDA-MB-453 | 0 | Baseline | [1] |
| 6 | Increased | [1] | |
| 8 | Increased | [1] | |
| 10 | Increased | [1] | |
| 12 | Increased | [1] | |
| CAL-148 | 0 | Baseline | [1] |
| 6 | Increased | [1] | |
| 8 | Increased | [1] | |
| 10 | Increased | [1] | |
| 12 | Increased | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of this compound action and the experimental procedures used for its evaluation, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Confirming PERK Pathway Activation by CCT020312 via Western Blot: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CCT020312, a selective PERK activator, with other common modulators of the Unfolded Protein Response (UPR). It includes detailed experimental protocols and data presentation to assist researchers in confirming PERK pathway activation using Western blot analysis.
Introduction to this compound and the PERK Pathway
The Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) pathway is a critical signaling cascade within the Unfolded Protein Response (UPR). It is activated by endoplasmic reticulum (ER) stress, which occurs when unfolded or misfolded proteins accumulate in the ER lumen. PERK activation aims to restore ER homeostasis but can trigger apoptosis under prolonged stress. This compound is a potent and selective small-molecule activator of PERK.[1][2] Unlike global ER stress inducers, this compound activates the PERK pathway independently of ER stress, providing a specific tool to study the downstream consequences of this signaling branch.[3]
Activation of the PERK pathway by this compound initiates a signaling cascade that includes the phosphorylation of PERK itself and the eukaryotic translation initiation factor 2 alpha (eIF2α).[4][5] This leads to the preferential translation of Activating Transcription Factor 4 (ATF4), which in turn upregulates the expression of C/EBP homologous protein (CHOP), a key factor in ER stress-mediated apoptosis.[4][6]
Comparative Analysis of PERK Pathway Modulators
Western blot is the gold-standard technique for verifying the activation or inhibition of the PERK pathway. The table below compares the expected outcomes when treating cells with this compound versus other common PERK pathway modulators.
| Compound | Mechanism of Action | p-PERK | p-eIF2α | ATF4 | CHOP | Other UPR Branches (IRE1, ATF6) |
| This compound | Selective PERK Activator[2][6] | ↑↑ | ↑↑ | ↑↑ | ↑↑ | No significant activation[7] |
| Tunicamycin | General ER Stress Inducer (Inhibits N-glycosylation)[8] | ↑ | ↑ | ↑ | ↑ | Activated[2][9] |
| Thapsigargin | General ER Stress Inducer (Inhibits SERCA pump)[10][11] | ↑ | ↑ | ↑ | ↑ | Activated[6][12] |
| GSK2606414 | Selective PERK Inhibitor[1] | ↓↓ | ↓↓ | ↓↓ | ↓↓ | No direct effect |
Table 1: Comparison of expected protein level changes detected by Western blot after treatment with various PERK pathway modulators. ↑ Indicates an increase, ↓ indicates a decrease.
Visualizing the PERK Signaling Pathway
The following diagram illustrates the canonical PERK signaling pathway activated by this compound.
References
- 1. GSK2606414 | PERK inhibitor | CAS 1337531-36-8 | Buy GSK2606414 from Supplier InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. GSK2606414 attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tunicamycin aggravates endoplasmic reticulum stress and airway inflammation via PERK-ATF4-CHOP signaling in a murine model of neutrophilic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of PERK Kinase, an Orchestrator of the Unfolded Protein Response (UPR), Significantly Reduces Apoptosis and Inflammation of Lung Epithelial Cells Triggered by SARS-CoV-2 ORF3a Protein | MDPI [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Thapsigargin induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioral and Molecular Effects of Thapsigargin-Induced Brain ER- Stress: Encompassing Inflammation, MAPK, and Insulin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PERK signaling through C/EBPδ contributes to ER stress-induced expression of immunomodulatory and tumor promoting chemokines by cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CCT020312's PERK Activation with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activator of the PERK pathway, CCT020312, with genetic models that modulate the same signaling cascade. The objective is to offer a clear cross-validation of this compound's on-target effects and to provide researchers with the necessary data and protocols to evaluate its use as a tool for studying the Unfolded Protein Response (UPR) and as a potential therapeutic agent.
This compound: A Selective PERK Activator
This compound is a small molecule that has been identified as a selective activator of the Eukaryotic Translation Initiation Factor 2 Alpha Kinase 3 (EIF2AK3), also known as PERK.[1] PERK is a critical sensor of endoplasmic reticulum (ER) stress and a key component of the UPR. Activation of PERK by this compound leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis and induces the translation of specific stress-responsive mRNAs, such as Activating Transcription Factor 4 (ATF4).[1] This signaling cascade ultimately results in G1 phase cell cycle arrest and, in some contexts, apoptosis.[1][2]
Cross-Validation with PERK Genetic Models
The most direct method to validate the on-target effect of a pharmacological agent is to compare its activity in the presence and absence of its target protein. Genetic models, such as knockout and knockdown systems, are invaluable tools for this purpose.
This compound's Dependence on PERK for eIF2α Phosphorylation
A pivotal study by Stockwell et al. (2012) demonstrated the absolute requirement of PERK for this compound-induced eIF2α phosphorylation. In this study, Mouse Embryonic Fibroblasts (MEFs) from wild-type (WT) and PERK knockout (PERK-/-) mice were treated with this compound. The results conclusively showed that this compound induced a significant increase in the phosphorylation of eIF2α at Serine 51 in WT MEFs, while this effect was completely absent in PERK-/- MEFs.[3] This provides direct genetic evidence that this compound's primary mechanism of action in this context is mediated through PERK.
Table 1: Comparison of this compound Effect on eIF2α Phosphorylation in WT vs. PERK-/- MEFs
| Cell Type | Treatment | Phospho-eIF2α (Ser51) Level | Reference |
| Wild-Type MEFs | Vehicle | Baseline | [3] |
| Wild-Type MEFs | This compound (10 µM) | Increased | [3] |
| PERK-/- MEFs | Vehicle | Baseline | [3] |
| PERK-/- MEFs | This compound (10 µM) | No significant change | [3] |
Downstream Effects of this compound are PERK-Dependent
The same study further validated the PERK-dependency of this compound's downstream cellular effects. In human colon carcinoma HT29 cells, where PERK expression was knocked down using siRNA, the ability of this compound to induce the loss of cyclin D1 and reduce the phosphorylation of the retinoblastoma protein (pRB) was significantly attenuated.[3]
Table 2: Effect of PERK Knockdown on this compound-Mediated Downstream Events
| Cellular Endpoint | This compound Treatment in Control Cells | This compound Treatment in PERK Knockdown Cells | Reference |
| Cyclin D1 Levels | Decreased | No significant change | [3] |
| pRB Phosphorylation | Decreased | No significant change | [3] |
Comparison with Phenotypes of Genetic Models
While direct comparative studies are limited, the phenotypes observed in genetic models of PERK and its downstream effector ATF4 in the context of cancer provide a valuable framework for understanding the expected outcomes of this compound treatment.
PERK Knockout/Knockdown Models
Genetic ablation of PERK in cancer models has yielded context-dependent results. In some models, PERK deletion impairs tumor growth and progression, particularly in hypoxic environments where the UPR is critical for cell survival. For instance, in a mouse model of mammary gland tumors, PERK knockout led to reduced tumor progression and metastasis.[4] This aligns with the anti-proliferative effects observed with the PERK activator this compound in various cancer cell lines.
ATF4 Knockout Models
ATF4 is a key transcription factor downstream of PERK-eIF2α signaling. Studies using ATF4 knockout mice or cells have shown that loss of ATF4 can impair tumor growth and metastasis.[5][6] ATF4 is known to regulate genes involved in amino acid metabolism, antioxidant responses, and angiogenesis, all of which are crucial for tumor progression.[7][8] The activation of the PERK-ATF4 axis by this compound would be expected to have a significant impact on these processes, and the phenotypes of ATF4 knockout models provide a genetic basis for these expectations.
Table 3: Comparison of this compound Effects with Phenotypes of PERK and ATF4 Genetic Models in Cancer
| Intervention | Key Cellular/Molecular Effects | Reported Phenotype in Cancer Models |
| This compound (PERK Activator) | ↑ p-eIF2α, ↓ Cyclin D1, ↓ p-pRB, ↑ ATF4, G1 arrest, Apoptosis | Inhibition of proliferation in various cancer cell lines (e.g., HT29, HCT116, MCF7, MDA-MB-453).[1][2] |
| PERK Knockout/Knockdown | Abolishes eIF2α phosphorylation in response to ER stress | Reduced tumor growth and metastasis in some models. |
| ATF4 Knockout | Impaired stress-induced gene expression | Reduced tumor growth and metastasis.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Analysis of eIF2α Phosphorylation in MEFs
Objective: To determine the effect of this compound on eIF2α phosphorylation in wild-type and PERK-/- MEFs.
Protocol:
-
Cell Culture: Culture SV40-immortalised wild-type and PERK-/- MEFs in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat cells with 10 µM this compound or vehicle (DMSO) for the desired time points (e.g., 1, 2, 4 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-eIF2α (Ser51) and total eIF2α overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification: Quantify band intensities using densitometry software and normalize the phospho-eIF2α signal to the total eIF2α signal.
Analysis of Cyclin D1 and pRB Phosphorylation
Objective: To assess the impact of this compound on cyclin D1 levels and pRB phosphorylation.
Protocol:
-
Cell Culture and Treatment: Culture cancer cell lines (e.g., HT29) and treat with this compound as described above.
-
Western Blotting: Follow the western blotting protocol as described for eIF2α, using primary antibodies against Cyclin D1, phospho-pRB (e.g., Ser780, Ser807/811), and total pRB. A loading control such as β-actin should also be included.
-
Quantification: Normalize the levels of Cyclin D1 and phospho-pRB to the loading control and total pRB, respectively.
Signaling Pathways and Experimental Workflow Diagrams
Visual representations of the signaling pathways and experimental workflows can aid in the understanding of the complex biological processes involved.
Caption: this compound signaling pathway leading to G1 cell cycle arrest.
Caption: Workflow for cross-validating this compound with PERK knockout MEFs.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 3. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor progression and the Different Faces of the PERK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. JCI - Welcome [jci.org]
- 8. ATF4 promotes angiogenesis and neuronal cell death and confers ferroptosis in a xCT-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of CCT020312 for PERK Over Other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of CCT020312, a known activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). The information is compiled from publicly available experimental data to assist researchers in evaluating its potential for use in their studies.
This compound has been identified as a selective activator of the PERK signaling pathway, a critical component of the Unfolded Protein Response (UPR).[1][2] This pathway is activated in response to endoplasmic reticulum (ER) stress and plays a crucial role in cell fate decisions. The selectivity of a chemical probe like this compound is paramount for accurately dissecting the biological functions of PERK.
Quantitative Selectivity Data
This compound activates PERK with a reported half-maximal effective concentration (EC50) in the low micromolar range. While a comprehensive screening against a broad panel of kinases is not publicly available, existing data demonstrates its selectivity for PERK over several other key kinases.
Table 1: Activity of this compound against PERK and Other Kinases
| Kinase Target | Known Activity of this compound | Concentration Tested | Reference |
| PERK (EIF2AK3) | EC50 = 5.1 µM | Not specified | [3] |
| CDK1/cyclin B | No effect on activity | Up to 10x EC50 for pRB suppression | [1][2] |
| CDK2/cyclin A | No effect on activity | Up to 10x EC50 for pRB suppression | [1][2] |
| CDK2/cyclin E | No effect on activity | Up to 10x EC50 for pRB suppression | [1][2] |
| CDK4/cyclin D | No effect on activity | Up to 10x EC50 for pRB suppression | [1][2] |
| PI3K pathway | No evidence of reduced phosphorylation of AKT/PKB (Ser473) | Not specified | [1][2] |
It is important to note that the absence of a broad kinome scan means that the activity of this compound against a wider range of kinases has not been publicly documented. Researchers should exercise caution and may consider performing their own selectivity profiling for targets of interest.
PERK Signaling Pathway
The following diagram illustrates the central role of PERK in one of the three branches of the Unfolded Protein Response.
Caption: The PERK signaling pathway activated by this compound.
Experimental Protocols
The selectivity and mechanism of action of this compound have been characterized using a variety of experimental methods. Below are summaries of key protocols.
Cell-Based Immunoassay for pRB Phosphorylation
This assay is used to quantify the phosphorylation of the Retinoblastoma protein (pRB), a downstream marker of cell cycle progression affected by PERK activation.
-
Cell Seeding: Seed human colon carcinoma cells (e.g., HT29) in 96-well plates and allow them to adhere.
-
Compound Treatment: Treat cells with a concentration range of this compound for 24 hours.
-
Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize with methanol.
-
Antibody Incubation: Incubate with a primary antibody specific for pRB phosphorylated at Ser608, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
Normalization: Normalize the signal to the total protein content in each well, determined by an assay such as the bicinchoninic acid (BCA) assay.
In Vitro Kinase Assays for CDK Activity
These assays directly measure the effect of this compound on the activity of cyclin-dependent kinases.
-
Reaction Setup: In a reaction buffer, combine the specific CDK/cyclin complex (e.g., CDK4/cyclin D), a kinase substrate (e.g., a pRB fragment), and ATP.
-
Compound Addition: Add this compound at various concentrations. Include known CDK inhibitors as positive controls.
-
Kinase Reaction: Incubate the mixture to allow the phosphorylation reaction to proceed.
-
Detection: The transfer of phosphate (B84403) from ATP to the substrate can be measured using various methods, such as:
-
Radiolabeling: Use of [γ-³²P]ATP and detection of the radiolabeled substrate by autoradiography after separation by SDS-PAGE.
-
Luminescence-based Assays (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.
-
Immunoblotting for PERK Pathway Proteins
This technique is used to detect changes in the levels and phosphorylation status of proteins in the PERK signaling cascade.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Probing: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PERK, eIF2α, and downstream targets like ATF4 and CHOP.
-
Detection: Incubate with a species-specific secondary antibody conjugated to an enzyme (e.g., HRP) and visualize using a chemiluminescent substrate.
The following diagram outlines a general workflow for evaluating the selectivity of a kinase activator like this compound.
Caption: Workflow for assessing kinase activator selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CCT020312: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of CCT020312, a selective EIF2AK3/PERK activator. This document outlines immediate safety protocols, operational plans for waste management, and detailed procedural guidance to ensure laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is a potent research compound that requires careful handling. Users should be fully aware of the potential hazards and necessary precautions before commencing any work.
Hazard Profile and Personal Protective Equipment (PPE)
Based on available safety data, the following hazards are associated with this compound. Adherence to the recommended personal protective equipment is mandatory to minimize exposure risks.
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. |
| Very toxic to aquatic life with long-lasting effects | Acute and Chronic Aquatic Toxicity (Category 1) | Avoid release to the environment. Collect spillage. |
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Experimental Protocols and Waste Generation
This compound is utilized in both in vitro and in vivo studies to investigate its role as a PERK activator and its effects on cellular processes like autophagy.[1][2] Understanding the experimental workflow is crucial for identifying and segregating waste streams at the source.
Generalized Experimental Workflow
-
Stock Solution Preparation: this compound powder is dissolved in a suitable solvent, most commonly Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution.[3]
-
Cell Treatment (in vitro): The stock solution is diluted in cell culture media to the desired final concentration and then added to cells.
-
Animal Dosing (in vivo): For animal studies, the compound is prepared in a suitable vehicle for administration, often via intraperitoneal injection.
-
Analysis: Following treatment, various analytical techniques are employed to assess the effects of this compound on the biological system under investigation.
The following diagram illustrates a typical experimental workflow involving this compound.
This compound Signaling Pathway
This compound is a selective activator of the PERK (EIF2AK3) signaling pathway, which is a key branch of the Unfolded Protein Response (UPR).[1] Activation of PERK by this compound leads to the phosphorylation of eIF2α, which in turn upregulates ATF4 and its downstream targets, including CHOP. This pathway is implicated in processes such as apoptosis and autophagy.[1][2]
Proper Disposal Procedures
Due to its potential environmental toxicity, all waste contaminated with this compound must be handled and disposed of as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is paramount.
Waste Segregation and Collection
Proper segregation of waste is the first and most critical step in the disposal process.
-
Solid Waste:
-
Unused this compound powder.
-
Contaminated personal protective equipment (gloves, lab coats).
-
Contaminated labware (pipette tips, tubes, flasks).
-
Procedure: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused stock solutions of this compound.
-
Contaminated cell culture media and supernatants.
-
Procedure: Collect in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
-
Sharps Waste:
-
Contaminated needles and syringes used for in vivo administration.
-
Procedure: Dispose of immediately in a designated sharps container for hazardous chemical waste.
-
The logical flow for the proper disposal of this compound is outlined in the diagram below.
Quantitative Data Summary
The following tables provide a summary of the physical and chemical properties of this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₃₁H₃₀Br₂N₄O₂ |
| Molecular Weight | 650.40 g/mol |
| Appearance | Solid, Light yellow to yellow |
| CAS Number | 324759-76-4 |
Solubility Data
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (153.75 mM) |
Storage and Stability
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
| In Solvent | -20°C | 6 months |
By adhering to these guidelines, laboratory personnel can ensure the safe handling and proper disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal protocols.
References
Personal protective equipment for handling CCT020312
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of CCT020312, a selective activator of the Eukaryotic Translation Initiation Factor 2-alpha Kinase 3 (EIF2AK3), also known as PERK. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety and Handling Protocols
This compound is a potent, biologically active small molecule. While a comprehensive Safety Data Sheet (SDS) is not consistently available from all vendors, with some indicating it is not classified as a hazardous substance, it is prudent to handle it with care, assuming it may have potential hazards. It is classified by some suppliers as a combustible solid.
Personal Protective Equipment (PPE)
A standard laboratory PPE protocol should be strictly followed when handling this compound in either solid or dissolved form.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves. | Prevents skin contact. Since this compound is often dissolved in DMSO, which enhances skin penetration, appropriate gloves are critical.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles of the solid compound and from splashes of solutions. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if weighing out large quantities of the powder or if there is a risk of aerosolization. | Minimizes inhalation of the compound. |
Operational Plan: Step-by-Step Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the solid compound at -20°C in a tightly sealed container.[2]
-
Stock solutions, typically prepared in Dimethyl Sulfoxide (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to one year) or -20°C for shorter periods (up to six months).[3]
Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.
-
To prepare a stock solution, dissolve this compound in anhydrous DMSO. It has a solubility of approximately 50 mg/mL in DMSO.[2]
-
Ensure the solution is fully dissolved before use. Sonication may be required.
Use in Experiments:
-
When diluting the DMSO stock solution into aqueous media for cell-based assays, be aware that the compound may precipitate. Ensure thorough mixing.
-
Always handle solutions containing this compound within a biological safety cabinet when working with cell cultures to maintain sterility and operator safety.
Disposal Plan
All waste containing this compound, including unused solutions, contaminated consumables, and rinseate, must be disposed of as chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (E&S) department for specific guidance.
Liquid Waste (DMSO solutions, contaminated media):
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[1][4]
-
The label should include the full chemical name "this compound," the solvent (e.g., "in DMSO"), and the approximate concentration.
-
Do not mix with other waste streams unless approved by your institution's E&S office.[1]
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
Solid Waste (Contaminated labware):
-
Collect all solid waste that has come into contact with this compound (e.g., pipette tips, gloves, vials, cell culture plates) in a designated hazardous waste container lined with a durable plastic bag.[1]
-
Label the container clearly as "Solid Waste Contaminated with this compound."[1]
-
Seal the container when full and arrange for pickup by your institution's hazardous waste management service.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line/Conditions | Source |
| Molecular Weight | 650.40 g/mol | N/A | [2] |
| EC₅₀ (Rb phosphorylation inhibition) | 4.2 µM | HT29 cells | [5] |
| GI₅₀ (Growth Inhibition) | 3.1 µM | HT29 cells | [5] |
| Solubility in DMSO | ~50 mg/mL | N/A | [2] |
| Storage (Solid) | -20°C | N/A | [2] |
| Storage (Solution in DMSO) | -80°C (1 year), -20°C (6 months) | N/A | [3] |
This compound Signaling Pathway
This compound is a selective activator of PERK (EIF2AK3), a key sensor of endoplasmic reticulum (ER) stress. Activation of PERK by this compound initiates a signaling cascade that leads to the phosphorylation of eIF2α. This, in turn, promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates the expression of genes involved in apoptosis and cell cycle arrest, such as CHOP.
Caption: this compound activates the PERK signaling pathway, leading to apoptosis and cell cycle arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound ≥98% (HPLC), solid, EIF2AK3 activator, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bot Verification [naturtotalshop.com]
- 5. This compound ≥98% (HPLC), solid, EIF2AK3 activator, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
